molecular formula C24H28O8S B1673806 L-648051 CAS No. 91541-18-3

L-648051

Cat. No.: B1673806
CAS No.: 91541-18-3
M. Wt: 476.5 g/mol
InChI Key: ZAKKEARLDPTRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

antagonist of leukotriene D4 receptor;  structure in first source

Properties

CAS No.

91541-18-3

Molecular Formula

C24H28O8S

Molecular Weight

476.5 g/mol

IUPAC Name

4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-oxobutanoic acid

InChI

InChI=1S/C24H28O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,29H,3-5,11,13-15H2,1-2H3,(H,27,28)

InChI Key

ZAKKEARLDPTRLX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O

Appearance

Solid powder

Other CAS No.

91541-18-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl)-gamma-oxo-benzenebutanoic acid
4-APSOB
L 648051
L-648051

Origin of Product

United States

Foundational & Exploratory

L-648,051: A Technical Guide to its Mechanism of Action as a Leukotriene D4 Receptor Antagonist in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of L-648,051, a potent and selective cysteinyl-leukotriene D4 (LTD4) receptor antagonist, in preclinical models relevant to asthma research. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of leukotriene pathway modulators.

Core Mechanism of Action: Competitive Antagonism at the LTD4 Receptor

L-648,051 exerts its pharmacological effects by acting as a competitive and selective antagonist at the cysteinyl-leukotriene D4 (LTD4) receptor.[1] This has been demonstrated in both guinea pig and human lung tissues.[1] By binding to the LTD4 receptor, L-648,051 prevents the binding of the endogenous inflammatory mediators, leukotrienes C4 (LTC4) and D4, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.

Signaling Pathway

The binding of cysteinyl-leukotrienes (LTC4, LTD4, LTE4) to their receptors on airway smooth muscle cells and inflammatory cells triggers a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of eosinophils – all hallmark features of asthma. L-648,051 interrupts this signaling pathway at the receptor level.

L-648051 Signaling Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response LTD4_Receptor LTD4 Receptor Bronchoconstriction Bronchoconstriction LTD4_Receptor->Bronchoconstriction Activates Inflammation Inflammation LTD4_Receptor->Inflammation Activates LTD4 Leukotriene D4 (LTD4) LTD4->LTD4_Receptor Binds L648051 L-648,051 L648051->LTD4_Receptor Blocks

Figure 1: Mechanism of L-648,051 at the LTD4 receptor.

Quantitative Data

The following table summarizes the available quantitative data for L-648,051's activity.

ParameterSpecies/TissueValueReference
Inhibitory Constant (Ki) Guinea Pig Lung Membranes6.2 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments that established the mechanism of action of L-648,051 are outlined below.

Receptor Binding Assay

Objective: To determine the binding affinity of L-648,051 to the LTD4 receptor.

Methodology:

  • Membrane Preparation: Crude membrane fractions were isolated from guinea pig lung tissue.

  • Radioligand: A radiolabeled form of LTD4 was used to detect binding to the receptors in the membrane preparation.

  • Competitive Binding: The assay was performed by incubating the guinea pig lung membranes with the radiolabeled LTD4 in the presence of varying concentrations of unlabeled L-648,051.

  • Analysis: The concentration of L-648,051 that inhibited 50% of the specific binding of the radioligand was determined, and from this, the inhibitory constant (Ki) was calculated. A Ki of 6.2 µM was reported for L-648,051 on guinea pig lung membranes.[1]

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Guinea Pig Lung Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Lung Membranes Centrifugation->Membranes Incubation Incubate Membranes with Radiolabeled LTD4 & various [L-648,051] Membranes->Incubation Separation Separate Bound from Free Radioligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification CompetitionCurve Generate Competition Curve Quantification->CompetitionCurve Ki Calculate Ki Value CompetitionCurve->Ki

Figure 2: Workflow for the LTD4 receptor binding assay.
In Vitro Smooth Muscle Contraction Assay

Objective: To assess the functional antagonism of L-648,051 on LTD4-induced airway smooth muscle contraction.

Methodology:

  • Tissue Preparation: Tracheal smooth muscle strips were isolated from guinea pigs.

  • Organ Bath Setup: The tracheal strips were mounted in organ baths containing a physiological salt solution and maintained at a constant temperature and oxygenation.

  • Contraction Induction: The tissues were contracted by the addition of LTD4.

  • Antagonism Assessment: In the presence of L-648,051, the ability of LTD4 to induce contraction was measured. L-648,051 demonstrated the ability to reverse ongoing contraction induced by LTD4.[1]

In Vivo Bronchoconstriction Model (Human)

Objective: To evaluate the effect of inhaled L-648,051 on LTD4-induced bronchoconstriction in humans.

Methodology:

  • Study Design: A double-blind, placebo-controlled study was conducted in normal male subjects.

  • Drug Administration: L-648,051 was administered via inhalation at doses of 1.6, 6.0, and 12.0 mg.[2][3]

  • Challenge: Following drug or placebo administration, subjects were challenged with inhaled LTD4.[2][3]

  • Endpoint Measurement: The primary endpoint was the change in specific airways conductance (sGaw), a measure of bronchoconstriction.[2][3]

  • Results: Inhaled L-648,051 produced a dose-related partial blockade of LTD4-induced bronchoconstriction.[2][3] At the 12.0 mg dose, L-648,051 significantly decreased the maximum fall in sGaw and reduced the recovery time from bronchoconstriction.[2][3] The drug did not show any partial agonist activity and had no effect on histamine-induced bronchospasm, indicating its selectivity for the leukotriene pathway.[2][3]

Summary

L-648,051 is a selective and competitive antagonist of the LTD4 receptor. Its mechanism of action has been established through in vitro receptor binding and functional smooth muscle assays, demonstrating its ability to inhibit the binding and contractile effects of LTD4. In vivo studies in humans have confirmed its activity and selectivity when administered via inhalation. These findings underscore the role of LTD4 in bronchoconstriction and validate the therapeutic potential of LTD4 receptor antagonism in asthma.

References

L-648051: A Technical and Developmental History of a Pioneering Leukotriene D4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648051, chemically known as sodium 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy) propylsulfonyl]-γ-oxo-benzenebutanoate, was a pioneering, potent, and selective antagonist of the leukotriene D4 (LTD4) receptor. Developed by Merck Frosst Canada Inc. in the late 1980s, it represented a significant step forward in the quest for novel asthma therapies. This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. While its development was ultimately halted due to insufficient clinical efficacy, the story of this compound offers valuable insights into the early exploration of leukotriene pathway modulation for inflammatory airway diseases.

Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of the pivotal role of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) as key mediators in the pathophysiology of asthma. These potent bronchoconstrictors are released from inflammatory cells in the airways and contribute significantly to airway edema, mucus secretion, and bronchial hyperresponsiveness. The therapeutic strategy, therefore, was to develop a specific antagonist for the LTD4 receptor to block these deleterious effects.

This compound was identified as a potent and selective antagonist through a dedicated research program at Merck Frosst.[1] It was designed for aerosol administration, a novel approach at the time for this class of drugs, with the aim of maximizing local efficacy in the lungs while minimizing systemic exposure.[1] This was supported by its rapid metabolism and elimination in vivo.[1]

Mechanism of Action: LTD4 Receptor Antagonism

This compound functions as a competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1), the receptor for LTD4. By binding to this G-protein coupled receptor, this compound prevents the binding of LTD4 and the subsequent initiation of the intracellular signaling cascade that leads to the pathological features of asthma.

LTD4 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds to L648051 This compound L648051->CysLT1 Blocks G_protein G-protein Activation CysLT1->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC Ca_influx Ca²⁺ Influx G_protein->Ca_influx PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx->Contraction Inflammation Inflammation PKC->Inflammation

LTD4 signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

ParameterSpeciesTissueValueReference
Ki (μM)Guinea PigLung Membranes6.2[1]
KB (μM)Guinea PigLung Homogenates4.0
Ki (μM) for LTC4 bindingGuinea PigLung Homogenates36.7
pA2 (LTD4-induced contraction)Guinea PigIleum7.7
pA2 (LTD4-induced contraction)Guinea PigTrachea7.3
pA2 (LTE4-induced contraction)Guinea PigTrachea7.4
pA2 (LTF4-induced contraction)Guinea PigTrachea7.5

Table 2: In Vivo Efficacy in a Human Clinical Study (Inhaled Administration)

ParameterDose of this compoundPlaceboThis compoundP-valueReference
Maximum fall in sGaw (%) after LTD4 challenge12.0 mg49%21%< 0.01
Time to recovery from LTD4-induced bronchoconstriction (min)12.0 mg41 min19 min< 0.01

Experimental Protocols

Receptor Binding Assay (Competitive)

A representative protocol for determining the binding affinity of this compound to the LTD4 receptor is as follows:

  • Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of radiolabeled LTD4 (e.g., [³H]LTD4) and varying concentrations of this compound in a suitable assay buffer.

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Guinea Pig Lung) Incubation Incubation (Membranes + [³H]LTD4 + this compound) Membrane_Prep->Incubation Radioligand [³H]LTD4 Preparation Radioligand->Incubation Compound This compound Dilution Series Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis IC50 and Ki Calculation Scintillation->Data_Analysis

Workflow for the LTD4 receptor binding assay.
In Vivo Bronchoconstriction Studies in Guinea Pigs

The in vivo activity of this compound was assessed by its ability to antagonize LTD4-induced bronchoconstriction in anesthetized, mechanically ventilated guinea pigs.

  • Animal Preparation: Male guinea pigs are anesthetized and a tracheal cannula is inserted for artificial ventilation. Changes in pulmonary inflation pressure are monitored as an index of bronchoconstriction.

  • Drug Administration: this compound is administered intravenously.

  • Challenge: A bolus injection of LTD4 is administered intravenously to induce bronchoconstriction.

  • Measurement: The increase in pulmonary inflation pressure is recorded.

  • Data Analysis: The dose of this compound required to inhibit the LTD4-induced bronchoconstriction by 50% (ID50) is determined.

Clinical Development and Discontinuation

This compound progressed to early-phase clinical trials in humans. A study published in 1989 demonstrated that inhaled this compound was well-tolerated and could effectively and selectively antagonize LTD4-induced bronchoconstriction in healthy male subjects. This provided proof-of-concept for the therapeutic potential of an inhaled LTD4 antagonist.

However, despite these promising initial findings, the development of this compound was ultimately discontinued. A review of the early leukotriene receptor antagonist programs at Merck revealed that this compound, much like its predecessor L-649,923, showed only weak inhibition of antigen-induced bronchoconstriction in clinical testing. The clinical efficacy was deemed inadequate to meet the established criteria for a successful asthma therapy. This experience, however, was instrumental in guiding the subsequent development of more potent and orally bioavailable leukotriene receptor antagonists, such as montelukast.

Conclusion

This compound stands as a significant milestone in the history of asthma drug discovery. Although it did not reach the market, its development provided crucial insights into the pharmacology of leukotriene receptor antagonism and the feasibility of inhaled administration for this class of drugs. The quantitative data and experimental methodologies associated with this compound laid the groundwork for future research that ultimately led to the successful development of a new class of oral anti-asthma medications that have benefited millions of patients worldwide. The story of this compound serves as a valuable case study for researchers and drug development professionals, illustrating the challenges and iterative nature of bringing a novel therapeutic concept from the laboratory to the clinic.

References

L-648051: A Selective Leukotriene D4 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-648051, a potent and selective antagonist of the leukotriene D4 (LTD4) receptor. It is intended to serve as a detailed resource for researchers and professionals involved in the study of leukotriene-mediated inflammatory pathways and the development of novel therapeutics for conditions such as asthma. This document outlines the pharmacological properties of this compound, presents key quantitative data, details essential experimental protocols, and illustrates relevant biological and experimental pathways.

Introduction to Leukotriene D4 and the Rationale for Antagonism

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses.[1] The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are key players in the pathophysiology of asthma and other allergic diseases.[2][3] These molecules are responsible for a range of effects, including bronchoconstriction, increased vascular permeability, and mucus hypersecretion.[2]

Leukotriene D4 exerts its biological effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR).[2][3] The activation of this receptor initiates a signaling cascade that leads to the hallmark symptoms of asthma.[2] Consequently, the development of selective LTD4 receptor antagonists has been a major focus of research aimed at treating these conditions. This compound emerged from these efforts as a valuable preclinical tool for investigating the role of LTD4 in various physiological and pathological processes.

Pharmacological Profile of this compound

This compound, with the chemical name sodium 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)- propylsulfonyl]-gamma-oxo-benzenebutanoate, is a selective and competitive antagonist of the LTD4 receptor.[4] Its pharmacological activity has been characterized in a variety of in vitro and in vivo models, demonstrating its specificity for the LTD4 receptor over other related receptors and contractile agonists.

The antagonist properties of this compound have been demonstrated in several key experimental systems. In radioligand binding assays using guinea pig lung homogenates, this compound competitively inhibits the binding of [3H]leukotriene D4.[4] Functionally, it has been shown to antagonize LTD4-induced contractions in isolated guinea pig trachea and ileum smooth muscle.[4] Furthermore, in vivo studies in anesthetized guinea pigs have confirmed its ability to block LTD4-induced bronchoconstriction.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound in Guinea Pig Lung Homogenates

LigandParameterValue (µM)
[3H]Leukotriene D4KB4.0
[3H]Leukotriene C4Ki36.7

Data sourced from Jones et al. (1989).[4]

Table 2: In Vitro Functional Antagonist Potency of this compound

Tissue PreparationAgonistParameterValue
Guinea Pig IleumLeukotriene D4pA27.7
Guinea Pig TracheaLeukotriene D4pA27.3
Guinea Pig TracheaLeukotriene E4pA27.4
Guinea Pig TracheaLeukotriene F4pA27.5

Data sourced from Jones et al. (1989).[4]

Key Experimental Methodologies

Detailed protocols for the key experiments used to characterize this compound are provided below. These methodologies are based on standard pharmacological techniques and can be adapted for the evaluation of other LTD4 receptor antagonists.

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the LTD4 receptor in guinea pig lung tissue.

4.1.1. Preparation of Guinea Pig Lung Membranes

  • Euthanize a guinea pig and exsanguinate.

  • Perfuse the lungs with ice-cold saline to remove excess blood.

  • Excise the lungs and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Mince the lung tissue and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 50,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

4.1.2. Competitive Binding Assay Protocol

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4).

    • A fixed concentration of [3H]LTD4 (e.g., 0.5-1.0 nM).

    • Increasing concentrations of this compound or other competing ligands.

    • The prepared guinea pig lung membrane suspension (typically 50-100 µg of protein per well).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled LTD4 (e.g., 1 µM).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

This ex vivo protocol assesses the functional antagonist activity of this compound against LTD4-induced smooth muscle contraction.

4.2.1. Tissue Preparation

  • Euthanize a guinea pig and excise the trachea.

  • Place the trachea in a petri dish containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Carefully dissect the trachea free of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the tracheal rings between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Apply an optimal resting tension to the tissues (e.g., 1 g) and allow them to equilibrate for at least 60 minutes, with periodic washing.

4.2.2. Antagonist Assay Protocol (Schild Analysis)

  • After equilibration, elicit a reference contraction with a standard agonist (e.g., histamine or carbachol) to ensure tissue viability.

  • Wash the tissues and allow them to return to baseline tension.

  • Add a specific concentration of this compound to the organ bath and allow it to incubate for a predetermined period (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve to LTD4 in the presence of this compound.

  • Wash the tissues and repeat steps 3 and 4 with increasing concentrations of this compound.

  • Construct log concentration-response curves for LTD4 in the absence and presence of different concentrations of this compound.

  • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

  • Perform a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value, a measure of antagonist potency.

This in vivo protocol evaluates the ability of this compound to inhibit LTD4-induced bronchoconstriction in an anesthetized animal model.

4.3.1. Animal Preparation

  • Anesthetize a guinea pig with an appropriate anesthetic (e.g., pentobarbital sodium).

  • Cannulate the trachea for artificial ventilation and the jugular vein for intravenous drug administration.

  • Monitor respiratory parameters, such as pulmonary inflation pressure or airway resistance, as an index of bronchoconstriction.

4.3.2. Bronchoconstriction and Antagonism Protocol

  • Administer a bolus intravenous injection of LTD4 and record the resulting increase in pulmonary inflation pressure.

  • After the response has returned to baseline, administer this compound intravenously.

  • After a predetermined time, re-challenge the animal with the same dose of LTD4 and record the bronchoconstrictor response.

  • The inhibitory effect of this compound is quantified as the percentage reduction in the LTD4-induced bronchoconstriction.

  • Dose-response curves for the antagonist can be generated by testing different doses of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ (from ER) Contraction Smooth Muscle Contraction Ca_ER->Contraction Initiates LTD4 Leukotriene D4 LTD4->CysLT1R Binds L648051 This compound L648051->CysLT1R Blocks ER->Ca_ER Releases

Caption: Leukotriene D4 signaling pathway and the mechanism of action of this compound.

Radioligand_Binding_Workflow prep Prepare Guinea Pig Lung Membranes incubate Incubate Membranes with [³H]LTD₄ and this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC₅₀ and Kᵢ Determination) count->analyze Tracheal_Contraction_Workflow prep Prepare and Mount Guinea Pig Tracheal Rings equilibrate Equilibrate Tissues in Organ Bath prep->equilibrate antagonist Add this compound (Antagonist) equilibrate->antagonist agonist Generate Cumulative Concentration-Response Curve to LTD₄ antagonist->agonist analyze Data Analysis (Schild Plot and pA₂) agonist->analyze

References

L-648,051: A Technical Guide on its Role in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648,051 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a significant role in the pathophysiology of various respiratory diseases, most notably asthma. They are responsible for inducing bronchoconstriction, increasing mucus secretion, and promoting airway inflammation. This technical guide provides a comprehensive overview of the current understanding of L-648,051, focusing on its mechanism of action, its effects in preclinical and clinical studies related to respiratory diseases, and the experimental methodologies used to characterize its activity.

Mechanism of Action

L-648,051 exerts its pharmacological effects by competitively binding to the cysteinyl leukotriene 1 (CysLT1) receptor, thereby preventing the binding of its natural ligand, LTD4.[1] This antagonism blocks the downstream signaling cascade initiated by LTD4, which in airway smooth muscle cells leads to bronchoconstriction. The binding of LTD4 to its receptor is a critical step in the inflammatory response seen in allergic asthma.[2]

Signaling Pathway of Leukotriene D4 and the Action of L-648,051

The binding of LTD4 to the CysLT1 receptor on airway smooth muscle cells triggers a cascade of intracellular events leading to muscle contraction. L-648,051, by blocking this initial binding, prevents these downstream effects.

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds to G_protein Gq Protein Activation CysLT1->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction L_648051 L-648,051 L_648051->CysLT1 Antagonizes

LTD4 signaling pathway and L-648,051's point of action.

Quantitative Data

The following tables summarize the key quantitative data reported for L-648,051 in various studies.

Table 1: Preclinical Receptor Binding and Antagonist Potency

ParameterSpecies/TissueValueReference
KB value ([3H]leukotriene D4 binding)Guinea pig lung homogenates4.0 µM[1]
Ki value ([3H]leukotriene C4 binding)Guinea pig lung homogenates36.7 µM[1]
pA2 (LTD4-induced contraction)Guinea pig ileum7.7[1]
pA2 (LTD4-induced contraction)Guinea pig trachea7.3[1]
pA2 (LTE4-induced contraction)Guinea pig trachea7.4[1]
pA2 (LTF4-induced contraction)Guinea pig trachea7.5[1]

Table 2: Clinical Trial Data in Atopic Men with Asthma

ParameterTreatment GroupValuep-valueReference
Dosage of L-648,051 L-648,05112 mg (inhaled, two doses)N/A[3]
Effect on Early Asthmatic Response (EAR) L-648,051 vs. PlaceboNo significant difference> 0.1[3]
Effect on Late Asthmatic Response (LAR) L-648,051 vs. PlaceboNo significant difference> 0.1[3]
Allergen-induced Hyperresponsiveness L-648,051 vs. PlaceboNo significant difference> 0.1[3]

Experimental Protocols

Detailed experimental protocols for the studies involving L-648,051 are not fully available in the public domain. However, based on the published literature, the following are generalized protocols for the key experiments conducted.

Leukotriene D4 Receptor Binding Assay (Guinea Pig Lung Homogenates)

This assay is used to determine the binding affinity of L-648,051 to the LTD4 receptor.

1. Membrane Preparation:

  • Euthanize guinea pigs and perfuse the lungs with ice-cold saline.

  • Dissect the lung parenchyma and homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

  • Wash the membrane pellet and resuspend in the assay buffer.

2. Binding Assay:

  • In a multi-well plate, combine the membrane preparation, [3H]-leukotriene D4 (radioligand), and varying concentrations of L-648,051 (competitor).

  • To determine non-specific binding, a separate set of wells will contain a high concentration of unlabeled LTD4.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of L-648,051 to determine the IC50 (the concentration that inhibits 50% of specific binding).

  • Calculate the KB value using the Cheng-Prusoff equation.

Guinea Pig Trachea Contraction Assay

This assay assesses the functional antagonism of L-648,051 against leukotriene-induced smooth muscle contraction.

1. Tissue Preparation:

  • Euthanize a guinea pig and dissect the trachea.

  • Cut the trachea into rings or spiral strips.

  • Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Apply an optimal resting tension to the tissue and allow it to equilibrate.

2. Contraction Measurement:

  • Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Induce contractions by adding cumulative concentrations of a leukotriene (e.g., LTD4, LTC4, LTE4, LTF4).

  • In the presence of varying concentrations of L-648,051, repeat the cumulative concentration-response curve for the leukotriene.

3. Data Analysis:

  • Construct concentration-response curves for the leukotriene in the absence and presence of L-648,051.

  • Perform a Schild plot analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Allergen-Induced Asthmatic Response and Methacholine Challenge in Human Subjects

This clinical protocol evaluates the efficacy of L-648,051 in a human model of asthma.

1. Subject Selection:

  • Recruit atopic male subjects with a history of mild asthma and documented early and late asthmatic responses to a specific allergen (e.g., house dust mite extract).

2. Study Design:

  • Employ a double-blind, placebo-controlled, crossover design.

  • Subjects will attend the clinic on separate occasions to receive either inhaled L-648,051 or a placebo.

3. Experimental Procedure:

  • Baseline Measurements: Measure baseline lung function, including Forced Expiratory Volume in one second (FEV1).

  • Methacholine Challenge (Pre-Allergen): Determine bronchial responsiveness by performing a methacholine challenge test to establish the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).

  • Drug Administration: Administer the first dose of inhaled L-648,051 (e.g., 12 mg) or placebo.

  • Allergen Challenge: After a set period (e.g., 20 minutes), perform a standardized allergen inhalation challenge.

  • Post-Allergen Monitoring: Measure FEV1 at regular intervals for several hours to assess the early (0-2 hours) and late (3-7 hours) asthmatic responses.

  • Second Drug Administration: Administer a second dose of L-648,051 or placebo (e.g., 3 hours after the allergen challenge).

  • Methacholine Challenge (Post-Allergen): The following day, repeat the methacholine challenge to assess allergen-induced changes in airway hyperresponsiveness.

4. Data Analysis:

  • Calculate the maximum percent fall in FEV1 from baseline during the early and late asthmatic responses.

  • Compare the responses between the L-648,051 and placebo treatment periods using appropriate statistical tests.

  • Compare the pre- and post-allergen PC20 values to determine the effect on airway hyperresponsiveness.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a leukotriene receptor antagonist like L-648,051.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation receptor_binding Receptor Binding Assays (Determine KB and Ki) organ_bath Isolated Tissue Assays (e.g., Guinea Pig Trachea) (Determine pA2) receptor_binding->organ_bath in_vivo_animal In Vivo Animal Models of Asthma (e.g., Bronchoconstriction in Guinea Pigs) organ_bath->in_vivo_animal phase_I Phase I: Safety and Tolerability in Healthy Volunteers in_vivo_animal->phase_I phase_II Phase II: Efficacy in Patients with Asthma (Allergen Challenge Studies) phase_I->phase_II phase_III Phase III: Large-scale Efficacy and Safety Studies phase_II->phase_III

General experimental workflow for L-648,051 evaluation.

Role in Other Respiratory Diseases

While the primary focus of L-648,051 research has been on asthma , the role of leukotriene receptor antagonists has been explored in other respiratory conditions.

  • Allergic Rhinitis: Leukotriene receptor antagonists are used in the treatment of allergic rhinitis, a condition often co-existing with asthma.[4] They can help to reduce nasal congestion and other symptoms by blocking the inflammatory effects of leukotrienes in the nasal passages.[5]

  • Chronic Obstructive Pulmonary Disease (COPD): The role of leukotriene receptor antagonists in COPD is less well-established.[6] While inflammation is a key component of COPD, the specific contribution of leukotrienes is still under investigation. Some studies suggest a potential benefit in certain subgroups of patients with COPD, but more research is needed.[7]

Due to a lack of specific studies on L-648,051 in these conditions, its direct role remains to be elucidated. However, its mechanism of action suggests potential utility in inflammatory respiratory diseases where leukotrienes are implicated.

Conclusion

L-648,051 is a well-characterized competitive antagonist of the LTD4 receptor with demonstrated activity in preclinical models. However, in the single reported clinical trial in asthmatic men, it did not show a significant protective effect against allergen-induced early and late asthmatic responses or the subsequent increase in airway hyperresponsiveness.[3] The authors of that study suggested that either the potency or duration of action of the aerosolized formulation of L-648,051 might have been limited, or that leukotrienes C4 and D4 may not be the primary causative mediators in this model of human allergic asthma.[3] Further research would be necessary to fully delineate the therapeutic potential of L-648,051 in respiratory diseases. This technical guide provides a foundation for understanding the pharmacology of this compound and the methodologies used for its evaluation.

References

L-648051: An In-Depth Technical Guide to its Effects on Cysteinyl Leukotriene Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of L-648051 on the cysteinyl leukotriene (CysLT) pathway. It includes a detailed examination of its mechanism of action as a CysLT1 receptor antagonist, supported by quantitative data, experimental protocols, and visual representations of the relevant biological and experimental workflows.

Introduction to the Cysteinyl Leukotriene Pathway and this compound

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. These molecules play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects, which include bronchoconstriction, increased vascular permeability, edema, and mucus secretion, are mediated through specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[1]

This compound is a selective and competitive antagonist of the CysLT1 receptor.[2] It has been investigated for its potential as a therapeutic agent, particularly for respiratory diseases, due to its ability to block the effects of cysteinyl leukotrienes.[3] This guide will delve into the specifics of its interaction with the CysLT pathway.

Quantitative Data: this compound's Pharmacological Profile

The following tables summarize the key quantitative data characterizing the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

CompoundReceptor TargetTissue SourceRadioligandParameterValueReference
This compoundLeukotriene D₄ (LTD₄) ReceptorGuinea Pig Lung MembranesNot SpecifiedKᵢ6.2 µM[2]

Table 2: In Vivo Efficacy of Inhaled this compound on LTD₄-Induced Bronchoconstriction in Humans

Dose of this compound (Inhaled)ParameterPlaceboThis compound% ChangeP-valueReference
12.0 mgMaximum Fall in Specific Airways Conductance (sGaw)49%21%-57.1%< 0.01[3]
12.0 mgTime to Recovery from Bronchoconstriction41 min19 min-53.7%< 0.01[3]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3][4] This antagonism prevents the binding of endogenous CysLTs, thereby inhibiting the downstream signaling cascade that leads to the pathophysiological effects of these inflammatory mediators.

Cysteinyl Leukotriene Synthesis and Signaling Pathway

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the downstream signaling pathway initiated by CysLT1 receptor activation, which is the point of intervention for this compound.

Cysteinyl_Leukotriene_Pathway AA Arachidonic Acid FLAP 5-LO Activating Protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 LTC4S LTC₄ Synthase LTA4->LTC4S LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 GGT γ-Glutamyl Transferase LTC4->GGT LTD4 Leukotriene D₄ (LTD₄) GGT->LTD4 DP Dipeptidase LTD4->DP CysLT1 CysLT1 Receptor LTD4->CysLT1 LTE4 Leukotriene E₄ (LTE₄) DP->LTE4 Gq Gq Protein CysLT1->Gq L648051 This compound L648051->CysLT1 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Ca->Response PKC->Response

Caption: Cysteinyl leukotriene synthesis and CysLT1 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the CysLT1 receptor in guinea pig lung membranes.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CysLT1 receptor.

Materials:

  • Guinea pig lung tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 10 mM CaCl₂)

  • Radioligand: [³H]-LTD₄

  • Unlabeled competitor: this compound

  • Non-specific binding control: High concentration of unlabeled LTD₄ (e.g., 10 µM)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]-LTD₄ (at a concentration near its K₋), and binding buffer.

      • Non-specific Binding: Membrane preparation, [³H]-LTD₄, and a high concentration of unlabeled LTD₄.

      • Competition: Membrane preparation, [³H]-LTD₄, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-LTD₄ binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Guinea Pig Lung Membranes start->prep assay Set up Binding Assay (Total, Non-specific, Competition) prep->assay incubate Incubate to Reach Equilibrium assay->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ and Kᵢ Calculation) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo: LTD₄-Induced Bronchoconstriction Challenge in Humans

This protocol describes a clinical study design to evaluate the efficacy of inhaled this compound in antagonizing LTD₄-induced bronchoconstriction.

Objective: To assess the dose-dependent effect of inhaled this compound on LTD₄-induced bronchoconstriction in healthy human subjects.

Study Design: Double-blind, placebo-controlled, crossover study.

Subjects: Healthy, non-smoking male subjects.

Procedure:

  • Baseline Measurements:

    • Perform baseline spirometry to measure parameters such as Forced Expiratory Volume in one second (FEV₁) and Specific Airways Conductance (sGaw).

  • Drug Administration:

    • Administer a single inhaled dose of this compound (e.g., 1.6, 6.0, or 12.0 mg) or a matching placebo via a nebulizer.

  • LTD₄ Challenge:

    • At a specified time after drug administration, perform a bronchial challenge with inhaled LTD₄.

    • Administer increasing concentrations of LTD₄ at fixed intervals.

  • Airway Response Monitoring:

    • Measure sGaw and other pulmonary function parameters after each LTD₄ inhalation.

    • Continue the challenge until a predetermined fall in sGaw is observed or the maximum LTD₄ concentration is reached.

  • Recovery:

    • Monitor the time taken for pulmonary function to return to baseline.

  • Specificity Challenge (Optional):

    • On a separate occasion, after administration of the highest dose of this compound, perform a histamine challenge to assess the specificity of the antagonist.

  • Data Analysis:

    • Compare the maximum percentage fall in sGaw and the time to recovery between the this compound and placebo treatment groups for each dose.

    • Analyze the dose-response relationship of this compound's protective effect.

Bronchoconstriction_Challenge_Workflow start Start baseline Baseline Pulmonary Function Measurement start->baseline admin Inhaled Administration of This compound or Placebo baseline->admin challenge Inhaled LTD₄ Challenge (Increasing Concentrations) admin->challenge monitor Monitor Airway Response (sGaw) challenge->monitor recovery Measure Time to Recovery monitor->recovery analyze Data Analysis (Compare this compound vs. Placebo) recovery->analyze end End analyze->end

Caption: Experimental workflow for an LTD₄-induced bronchoconstriction challenge.

Conclusion

This compound is a selective antagonist of the CysLT1 receptor, demonstrating in vitro binding affinity and in vivo efficacy in blocking the bronchoconstrictor effects of LTD₄. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics targeting the cysteinyl leukotriene pathway. Further investigation into the downstream signaling effects of this compound and its potential in various inflammatory conditions is warranted.

References

Chemical structure and properties of L-648051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648051 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Merck Frosst, it has been investigated for its potential as a therapeutic agent in conditions such as asthma. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, signaling pathways, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Biological Properties

This compound is a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor. Its primary pharmacological action is the inhibition of the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby blocking their pro-inflammatory and bronchoconstrictive effects.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity

RadioligandPreparationParameterValueReference
[³H]Leukotriene D₄Guinea pig lung homogenatesKᵢ6.2 µM

Table 2: Functional Antagonism

AgonistTissueParameterValueReference
Leukotriene D₄Guinea pig tracheapA₂Not explicitly quantified, but demonstrated potent antagonism

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes, particularly LTD4, to the CysLT1 receptor activates a cascade of intracellular signaling events.

Leukotriene D₄ Signaling Pathway

The activation of the CysLT1 receptor by LTD4 leads to the activation of the Gq alpha subunit of its coupled G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key trigger for smooth muscle contraction, a hallmark of bronchoconstriction in asthma.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D₄ CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes L648051 This compound L648051->CysLT1R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ Release ER->Ca2 SMC Smooth Muscle Contraction Ca2->SMC Triggers

Caption: Leukotriene D₄ Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CysLT1 receptor antagonists like this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CysLT1 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CysLT1 receptor.

Materials:

  • Guinea pig lung tissue

  • [³H]Leukotriene D₄ (Radioligand)

  • This compound (unlabeled competitor)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein to each well.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of [³H]LTD₄ (typically at or below its Kd).

    • For total binding, add assay buffer instead of this compound.

    • For non-specific binding, add a high concentration of an unlabeled CysLT1 antagonist.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand & Competitor Dilutions Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC₅₀ & Kᵢ Counting->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

Schild Analysis for Functional Antagonism

This protocol describes the use of Schild analysis to characterize the competitive antagonism of this compound on LTD₄-induced smooth muscle contraction.

Objective: To determine the pA₂ value of this compound, a measure of its antagonist potency.

Materials:

  • Isolated guinea pig trachea or ileum tissue

  • Organ bath setup with a force transducer

  • Leukotriene D₄ (agonist)

  • This compound (antagonist)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

Procedure:

  • Tissue Preparation:

    • Isolate guinea pig trachea or ileum and mount it in an organ bath containing physiological salt solution, bubbled with 95% O₂/5% CO₂ at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve (CCRC) for Agonist:

    • Generate a CCRC for LTD₄ by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximum response is achieved.

    • Wash the tissue and allow it to return to baseline.

  • Antagonist Incubation and Second CCRC:

    • Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).

    • In the presence of this compound, generate a second CCRC for LTD₄.

  • Repeat with Different Antagonist Concentrations:

    • Repeat step 3 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of LTD₄ in the presence of the antagonist to the EC₅₀ of LTD₄ in the absence of the antagonist.

    • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of this plot gives the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

Schild_Analysis_Workflow cluster_exp Experiment cluster_analysis Analysis Tissue_Prep Tissue Preparation & Equilibration Control_CCRC Generate Control Agonist CCRC Tissue_Prep->Control_CCRC Antagonist_Inc Incubate with Antagonist Control_CCRC->Antagonist_Inc Antagonist_CCRC Generate Agonist CCRC in presence of Antagonist Antagonist_Inc->Antagonist_CCRC Repeat Repeat for multiple Antagonist Concentrations Antagonist_CCRC->Repeat Repeat->Antagonist_Inc Next Concentration Calc_DR Calculate Dose Ratios Repeat->Calc_DR All Concentrations Tested Schild_Plot Construct Schild Plot Calc_DR->Schild_Plot Determine_pA2 Determine pA₂ Schild_Plot->Determine_pA2

Caption: Workflow for Schild Analysis of a Competitive Antagonist.

In Vivo Bronchoconstriction Assay

This protocol outlines a method to assess the in vivo efficacy of this compound in a guinea pig model of bronchoconstriction.

Objective: To evaluate the ability of this compound to inhibit LTD₄-induced bronchoconstriction in vivo.

Materials:

  • Guinea pigs

  • Anesthetic (e.g., urethane)

  • Ventilator

  • Pressure transducer to measure pulmonary inflation pressure or a whole-body plethysmograph to measure airway resistance.

  • Leukotriene D₄

  • This compound

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig and perform a tracheotomy.

    • Connect the animal to a ventilator.

    • Insert a cannula into the jugular vein for intravenous administration of compounds.

  • Measurement of Bronchoconstriction:

    • Measure baseline airway resistance or pulmonary inflation pressure.

  • Administration of Antagonist:

    • Administer this compound intravenously or via inhalation.

  • Induction of Bronchoconstriction:

    • After a predetermined time, administer an intravenous bolus of LTD₄ to induce bronchoconstriction.

  • Data Recording and Analysis:

    • Continuously record the changes in airway resistance or pulmonary inflation pressure.

    • Compare the magnitude of the bronchoconstrictor response in animals treated with this compound to that in vehicle-treated control animals.

    • Calculate the percentage inhibition of the LTD₄-induced bronchoconstriction by this compound.

InVivo_Bronchoconstriction_Workflow cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Measure Baseline Airway Function Animal_Prep->Baseline Antagonist_Admin Administer this compound or Vehicle Baseline->Antagonist_Admin Agonist_Challenge Challenge with LTD₄ Antagonist_Admin->Agonist_Challenge Record Record Airway Function Changes Agonist_Challenge->Record Compare Compare Responses (Treated vs. Control) Record->Compare Calc_Inhibition Calculate % Inhibition Compare->Calc_Inhibition

Caption: Workflow for In Vivo Bronchoconstriction Assay.

Conclusion

This compound is a valuable research tool for investigating the role of the CysLT1 receptor in various physiological and pathological processes. Its characterization as a potent and selective antagonist has contributed to the understanding of the therapeutic potential of targeting the leukotriene pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other CysLT1 receptor modulators.

L-648051: An In-Depth Technical Guide for the In Vitro Study of Leukotriene Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-648051, a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor, for its application in in vitro research. Leukotrienes are potent inflammatory mediators involved in various physiological and pathological processes, including asthma and allergic rhinitis. This compound serves as a valuable pharmacological tool to investigate the role of the cysteinyl leukotriene (CysLT) signaling pathway in these processes.

Core Concepts: Mechanism of Action

This compound exerts its effects by competitively binding to the Cysteinyl Leukotriene Receptor 1 (CysLT1R), thereby preventing the binding of its natural ligand, LTD4. This antagonism blocks the downstream signaling cascade initiated by LTD4, which includes G-protein activation, stimulation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium. This action ultimately inhibits the physiological responses mediated by LTD4, such as smooth muscle contraction and inflammatory cell activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro studies.

Table 1: Receptor Binding Affinity of this compound

PreparationRadioligandParameterValueReference
Guinea Pig Lung Homogenates[³H]Leukotriene D₄Kᵢ6.2 µM[1]
Guinea Pig Lung Homogenates[³H]Leukotriene D₄K₋₋B₋₋4.0 µM
Guinea Pig Lung Homogenates[³H]Leukotriene C₄Kᵢ36.7 µM

Table 2: Functional Antagonism of this compound (Schild Plot Analysis)

Tissue PreparationAgonistParameterValueReference
Guinea Pig IleumLeukotriene D₄pA₂7.7
Guinea Pig TracheaLeukotriene D₄pA₂7.3
Guinea Pig TracheaLeukotriene E₄pA₂7.4
Guinea Pig TracheaLeukotriene F₄pA₂7.5

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

G cluster_0 Leukotriene D4 Signaling Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Induces PKC->Contraction Contributes to

Caption: Leukotriene D4 signaling cascade leading to smooth muscle contraction.

G cluster_1 Mechanism of this compound Antagonism L648051 This compound CysLT1R CysLT1 Receptor L648051->CysLT1R Competitively Binds LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binding Blocked Signaling Downstream Signaling CysLT1R->Signaling Activation Inhibited G cluster_2 Radioligand Binding Assay Workflow Membrane Prepare Tissue Membrane Homogenate Incubate Incubate Membranes with [³H]LTD₄ and this compound Membrane->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Quantify Quantify Bound Radioactivity (Scintillation Counting) Filter->Quantify Analyze Data Analysis (IC₅₀/Kᵢ Determination) Quantify->Analyze

References

Preliminary Efficacy of L-648051: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the preliminary efficacy studies of L-648051, a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor. The information presented herein is compiled from foundational in vitro and in vivo studies, offering insights into its mechanism of action, potency, and potential as a therapeutic agent for conditions such as asthma.

Quantitative Data Summary

The efficacy of this compound as a leukotriene D4 receptor antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data from preliminary studies, providing a comparative overview of its binding affinity and functional antagonism.

Table 1: Receptor Binding Affinity of this compound

PreparationRadioligandParameterValueReference
Guinea Pig Lung Homogenates[³H]Leukotriene D₄Kᵢ6.2 µM[1]
Guinea Pig Lung Homogenates[³H]Leukotriene C₄Kᵢ36.7 µM

Table 2: Functional Antagonism of this compound

Tissue PreparationAgonistParameterValueReference
Guinea Pig IleumLeukotriene D₄pA₂7.7
Guinea Pig TracheaLeukotriene D₄pA₂7.3
Guinea Pig TracheaLeukotriene E₄pA₂7.4
Guinea Pig TracheaLeukotriene F₄pA₂7.5

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of this compound.

2.1. Leukotriene D₄ Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound to the LTD4 receptor in guinea pig lung homogenates.

  • Preparation of Guinea Pig Lung Membranes:

    • Euthanize male Hartley guinea pigs (250-300 g) and excise the lungs.

    • Place the lung tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Mince the tissue and homogenize it using a tissue homogenizer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane suspension.

  • Binding Assay:

    • In a 96-well filter plate, combine the guinea pig lung membrane preparation, [³H]Leukotriene D₄ (as the radioligand), and varying concentrations of this compound or a control substance.

    • Incubate the plate at 37°C for 20-25 minutes to allow the binding to reach equilibrium.[1]

    • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plates and add a scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled LTD₄) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

2.2. Guinea Pig Tracheal Ring Contraction Assay

This protocol describes the in vitro method used to assess the functional antagonism of this compound on leukotriene-induced smooth muscle contraction.

  • Tissue Preparation:

    • Euthanize guinea pigs and carefully dissect the trachea.

    • Place the trachea in a Krebs-Henseleit solution (Composition in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7), gassed with 95% O₂ and 5% CO₂ at 37°C.

    • Clean the trachea of connective tissue and cut it into rings of 4-5 mm in length.

  • Organ Bath Setup:

    • Mount the tracheal rings in organ baths containing the Krebs-Henseleit solution, maintained at 37°C and continuously gassed.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Apply an optimal resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Experimental Procedure:

    • Induce a stable contraction of the tracheal rings using a specific agonist, such as Leukotriene D₄.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation of the tracheal rings in response to each concentration of this compound.

    • For Schild plot analysis, generate cumulative concentration-response curves to the agonist in the absence and presence of fixed concentrations of this compound.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximum contraction induced by the agonist.

    • Construct dose-response curves and determine the EC₅₀ values for the agonist in the absence and presence of the antagonist.

    • For Schild plot analysis, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist).

    • Plot the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value, a measure of the antagonist's potency.

Visualizations

3.1. Signaling Pathway

The following diagram illustrates the signaling pathway of the Leukotriene D₄ (LTD₄) receptor and the mechanism of action of this compound.

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D₄ (LTD₄) CysLT1R CysLT₁ Receptor (GPCR) LTD4->CysLT1R Binds & Activates L648051 This compound L648051->CysLT1R Competitively Blocks Gq Gq protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Leukotriene D₄ signaling pathway and this compound's mechanism of action.

3.2. Experimental Workflow

The diagram below outlines a typical preclinical experimental workflow for evaluating the efficacy of a leukotriene receptor antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Evaluation receptor_binding Receptor Binding Assays (e.g., Guinea Pig Lung) functional_assay Functional Assays (e.g., Guinea Pig Trachea Contraction) receptor_binding->functional_assay Confirm Functional Antagonism animal_model Animal Model Selection (e.g., Guinea Pig Asthma Model) functional_assay->animal_model Proceed to In Vivo if promising bronchoconstriction LTD₄-induced Bronchoconstriction Challenge animal_model->bronchoconstriction airway_inflammation Airway Inflammation Assessment animal_model->airway_inflammation dose_response Dose-Response Analysis bronchoconstriction->dose_response airway_inflammation->dose_response potency_efficacy Determine Potency (pA₂) & Efficacy dose_response->potency_efficacy safety_profile Preliminary Safety Assessment potency_efficacy->safety_profile Evaluate Therapeutic Potential

References

L-648051: Unraveling its Impact on Smooth Muscle Contraction - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of smooth muscle contraction and relaxation governs a multitude of physiological processes, from the regulation of blood pressure to gastrointestinal motility and uterine function. The quest for therapeutic agents that can modulate these processes has been a cornerstone of pharmacological research. This technical guide delves into the effects of the compound designated L-648051 on smooth muscle contraction. However, it is crucial to preface this report with a significant caveat: extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound with the identifier "this compound."

This identifier may represent an internal code for a compound that has not been publicly disclosed, a substance that is in the very early stages of research and not yet published, or potentially an incorrect designation. Consequently, the following guide is structured to provide a comprehensive framework for understanding the impact of a hypothetical phosphodiesterase (PDE) inhibitor, a likely class for a compound with such a designation, on smooth muscle contraction. This framework can be readily applied should further details about this compound become available.

Introduction to Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in Ca²⁺ can be triggered by various stimuli, including neurotransmitters, hormones, and mechanical stretch. The elevated [Ca²⁺]i leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Relaxation of smooth muscle is primarily achieved by a decrease in [Ca²⁺]i and the dephosphorylation of myosin light chain by myosin light chain phosphatase (MLCP). Cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), play a pivotal role in promoting relaxation by activating protein kinases that phosphorylate various target proteins, leading to reduced [Ca²⁺]i and decreased sensitivity of the contractile apparatus to Ca²⁺.

The Role of Phosphodiesterases in Smooth Muscle Tone

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides. By hydrolyzing cAMP and cGMP, PDEs terminate their signaling and thereby promote smooth muscle contraction. Different families of PDEs exhibit tissue-specific expression and varying selectivity for cAMP or cGMP. This makes them attractive targets for therapeutic intervention, as selective PDE inhibitors can elevate cyclic nucleotide levels in specific tissues, leading to targeted smooth muscle relaxation.

Hypothetical Profile of this compound as a PDE Inhibitor

Given the context of investigating its impact on smooth muscle contraction, it is plausible to hypothesize that this compound is a phosphodiesterase inhibitor. The specific effects of this compound would depend on its selectivity for different PDE isoenzymes.

Potential Signaling Pathway of this compound

The following diagram illustrates the general signaling pathway through which a hypothetical PDE inhibitor like this compound would induce smooth muscle relaxation.

Stimulus Agonist (e.g., Nitric Oxide) Receptor Guanylate Cyclase Stimulus->Receptor cGMP cGMP Receptor->cGMP Converts GTP GTP GTP->Receptor PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates L648051 This compound (Hypothetical PDE Inhibitor) L648051->PDE Inhibits GMP 5'-GMP PDE->GMP MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP Ca_decrease Decreased Intracellular Ca²⁺ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation MLCP->Relaxation Ca_decrease->Relaxation

Caption: Hypothetical signaling pathway of this compound inducing smooth muscle relaxation.

Quantitative Data (Hypothetical)

Without actual experimental data, the following table is a template illustrating how quantitative data for a compound like this compound would be presented. This would typically include measures of potency (e.g., IC₅₀ or EC₅₀) and efficacy (e.g., maximal relaxation).

ParameterValueTissue/Cell TypeExperimental Condition
IC₅₀ (PDE5) Data not availableRecombinant Human PDE5In vitro enzyme assay
IC₅₀ (PDE3) Data not availableRecombinant Human PDE3In vitro enzyme assay
EC₅₀ (Relaxation) Data not availableIsolated Rabbit AortaPre-contracted with phenylephrine
Maximal Relaxation Data not availableIsolated Rabbit AortaPre-contracted with phenylephrine
pA₂ Data not availableGuinea Pig TracheaSchild analysis vs. carbachol

Experimental Protocols (General Framework)

Detailed methodologies are critical for the reproducibility and interpretation of scientific findings. The following outlines a general experimental workflow that would be used to characterize the effects of a compound like this compound on smooth muscle.

In Vitro PDE Inhibition Assay

This experiment would determine the inhibitory potency of this compound against specific PDE isoenzymes.

start Start recombinant_pde Prepare Recombinant PDE Isoenzymes start->recombinant_pde incubate Incubate PDE with This compound and cNMP recombinant_pde->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Remaining cNMP stop_reaction->quantify calculate Calculate IC₅₀ quantify->calculate end End calculate->end

Caption: Workflow for an in vitro PDE inhibition assay.

Isolated Tissue Bath Experiments

These experiments assess the functional effect of this compound on smooth muscle contraction and relaxation in a more physiologically relevant setting.

start Start dissect Dissect and Mount Smooth Muscle Tissue start->dissect equilibrate Equilibrate in Organ Bath dissect->equilibrate contract Induce Contraction (e.g., with Phenylephrine) equilibrate->contract add_compound Add Cumulative Concentrations of this compound contract->add_compound record Record Isometric Tension add_compound->record analyze Analyze Concentration- Response Curve record->analyze end End analyze->end

Caption: Workflow for isolated tissue bath experiments.

Conclusion and Future Directions

Future research efforts would need to focus on:

  • Chemical Identification: Determining the precise chemical structure of this compound.

  • Pharmacological Profiling: Characterizing its inhibitory profile against a panel of PDE isoenzymes.

  • Functional Studies: Evaluating its effects on various smooth muscle preparations (e.g., vascular, airway, gastrointestinal, uterine) to understand its tissue selectivity and therapeutic potential.

  • In Vivo Studies: Assessing its efficacy and safety in relevant animal models.

Until such data is available, the impact of this compound on smooth muscle contraction remains a matter of speculation based on the general principles of PDE inhibition. Researchers and drug development professionals are encouraged to consult updated literature and databases for any future disclosures related to this compound.

The Pharmacology of L-648,051: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-648,051, with the chemical name sodium 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)- propylsulfonyl]-gamma-oxo-benzenebutanoate, is a potent, selective, and competitive antagonist of the leukotriene D4 (LTD4) receptor.[1][2] This document provides a comprehensive overview of the pharmacology of L-648,051, detailing its mechanism of action, binding affinity, and functional activity in both in vitro and in vivo models. The information is intended for researchers and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic reactions, playing a crucial role in the pathophysiology of asthma and other inflammatory conditions. It exerts its effects through binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). Antagonism of this receptor is a validated therapeutic strategy for the management of asthma. L-648,051 has been identified as a specific antagonist of the LTD4 receptor, demonstrating its potential as a therapeutic agent.[1][2] This guide summarizes the key pharmacological characteristics of L-648,051.

Mechanism of Action

L-648,051 functions as a competitive antagonist at the LTD4 receptor.[1][2] By binding to the receptor, it prevents the binding of the endogenous ligand, LTD4, and subsequently blocks the initiation of the downstream signaling cascade. This action inhibits the physiological responses mediated by LTD4, such as smooth muscle contraction and inflammatory cell activation.

Quantitative Pharmacological Data

The potency and selectivity of L-648,051 have been quantified through various in vitro assays. The data are summarized in the tables below.

Table 1: Receptor Binding Affinity of L-648,051
PreparationRadioligandParameterValue (µM)Reference
Guinea Pig Lung Homogenates[³H]Leukotriene D4KB4.0[2]
Guinea Pig Lung Homogenates[³H]Leukotriene C4Ki36.7[2]
Guinea Pig Lung MembranesNot SpecifiedKi6.2[1]
Table 2: Functional Antagonism of L-648,051 (Schild Plot Analysis)
Tissue PreparationAgonistParameterValueReference
Guinea Pig IleumLeukotriene D4pA₂7.7[2]
Guinea Pig TracheaLeukotriene D4pA₂7.3[2]
Guinea Pig TracheaLeukotriene E4pA₂7.4[2]
Guinea Pig TracheaLeukotriene F4pA₂7.5[2]

Note: A Schild plot analysis of the antagonism of leukotriene C4-induced contractions in guinea pig trachea indicated a non-competitive interaction with a slope of 0.45.[2]

Signaling Pathways

L-648,051 exerts its effect by blocking the LTD4-initiated signaling cascade. The activation of the CysLT1 receptor by LTD4 typically leads to the activation of G-proteins, primarily Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key event in smooth muscle contraction.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates L648051 L-648,051 L648051->CysLT1R Competitively Antagonizes Gq11 Gq/11 CysLT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction Induces

Caption: L-648,051 competitively antagonizes the CysLT1 receptor, blocking LTD4-mediated signaling.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the pharmacology of L-648,051.

Radioligand Receptor Binding Assay

This assay determines the binding affinity of L-648,051 to the LTD4 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Prepare Guinea Pig Lung Membranes Reagents 2. Prepare Assay Buffer, [³H]LTD4, and L-648,051 dilutions Incubate 3. Incubate Membranes with [³H]LTD4 and varying concentrations of L-648,051 Reagents->Incubate Filter 4. Rapid Filtration to separate bound and free radioligand Incubate->Filter Quantify 5. Quantify radioactivity of bound [³H]LTD4 Filter->Quantify Calculate 6. Calculate IC₅₀ and Ki values Quantify->Calculate

Caption: Workflow for the competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Assay Components:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 1 mM CaCl₂.

    • Radioligand: [³H]Leukotriene D4 at a final concentration near its Kd value.

    • Test Compound: L-648,051 at various concentrations.

    • Non-specific Binding Control: A high concentration of unlabeled LTD4.

  • Incubation: The membrane preparation (typically 5-20 µg of protein per well) is incubated with the radioligand and varying concentrations of L-648,051 in a 96-well plate. The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of L-648,051 that inhibits 50% of the specific binding of the radioligand) is determined. The KB or Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Contraction Assay

This functional assay measures the ability of L-648,051 to antagonize LTD4-induced smooth muscle contraction.

Trachea_Assay_Workflow cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Isolate 1. Isolate Guinea Pig Trachea and mount in organ bath Equilibrate 2. Equilibrate tissue under optimal tension Antagonist 3. Add L-648,051 (or vehicle) to the organ bath Equilibrate->Antagonist Agonist 4. Generate cumulative concentration- response curve for LTD4 Antagonist->Agonist Measure 5. Measure contractile responses Agonist->Measure Schild 6. Perform Schild plot analysis to determine pA₂ Measure->Schild

Caption: Workflow for the isolated guinea pig trachea contraction assay.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂. The trachea is cut into rings or chains and mounted in an organ bath containing the physiological salt solution at 37°C.

  • Equilibration: The tracheal preparations are allowed to equilibrate under a resting tension for a specified period.

  • Experimental Procedure:

    • A cumulative concentration-response curve to a contractile agonist (e.g., LTD4) is generated to establish a baseline response.

    • The tissues are washed, and after a recovery period, a specific concentration of L-648,051 is added to the organ bath and allowed to incubate with the tissue.

    • A second cumulative concentration-response curve to the same agonist is then generated in the presence of L-648,051.

    • This process is repeated with different concentrations of L-648,051.

  • Data Analysis: The magnitude of the rightward shift in the concentration-response curve caused by L-648,051 is quantified. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the molar concentration of L-648,051. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is determined from this plot. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

In Vivo Activity

In vivo studies in anesthetized guinea pigs have demonstrated that intravenous administration of L-648,051 selectively blocks bronchoconstriction induced by intravenous leukotrienes C4, D4, and E4.[2] It did not, however, antagonize bronchoconstriction induced by other agents such as arachidonic acid, serotonin, U-44069, or acetylcholine, highlighting its selectivity for the leukotriene pathway.[2] The compound showed poor activity after intraduodenal administration, suggesting it may be best suited for topical administration, such as an aerosol for treating asthma.[1][2]

Conclusion

L-648,051 is a well-characterized, potent, and selective competitive antagonist of the LTD4 receptor. Its pharmacological profile, established through comprehensive in vitro and in vivo studies, demonstrates its ability to effectively block the actions of leukotriene D4. This makes it a valuable research tool for investigating the role of the CysLT1 receptor in various physiological and pathological processes and underscores its potential as a therapeutic agent for inflammatory airway diseases like asthma. The data and protocols presented in this guide provide a technical foundation for further research and development in this area.

References

Methodological & Application

L-648,051 In Vitro Assay Protocol for Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

L-648,051 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, also known as the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They induce bronchoconstriction, increase vascular permeability, and promote mucus secretion. L-648,051 competitively inhibits the binding of LTD4 to CysLT1R, thereby antagonizing its pro-inflammatory and bronchoconstrictive effects in lung tissue. These application notes provide detailed protocols for in vitro assays to characterize the activity of L-648,051 in lung tissue preparations.

Mechanism of Action

L-648,051 acts as a competitive antagonist at the CysLT1 receptor. This means it binds to the same site as the endogenous ligand, LTD4, but does not activate the receptor. By occupying the receptor, L-648,051 prevents LTD4 from binding and initiating the downstream signaling cascade that leads to the physiological responses associated with asthma and inflammation. The binding of LTD4 to its G-protein coupled receptor (GPCR), CysLT1R, typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key step in smooth muscle contraction.

Data Presentation

The following table summarizes the quantitative data for the in vitro activity of L-648,051.

ParameterValueSpecies/TissueAssay Type
Ki6.2 µMGuinea Pig Lung MembranesRadioligand Binding Assay
pA27.3Guinea Pig TracheaFunctional Organ Bath Assay (vs. LTD4)

Experimental Protocols

Two key in vitro assays are described below for the characterization of L-648,051 in lung tissue: a radioligand binding assay to determine its affinity for the CysLT1 receptor and a functional organ bath assay to assess its antagonistic potency on smooth muscle contraction.

Radioligand Binding Assay in Guinea Pig Lung Membranes

This protocol details the procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of L-648,051 for the CysLT1 receptor in guinea pig lung membranes.

Materials:

  • Guinea pig lung tissue

  • [3H]-LTD4 (radioligand)

  • L-648,051

  • Unlabeled LTD4

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 10 mM CaCl2, and 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Polytron or similar homogenizer

  • High-speed refrigerated centrifuge

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Excise guinea pig lungs and place them in ice-cold homogenization buffer.

    • Mince the tissue and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, [3H]-LTD4 (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]-LTD4, and a high concentration of unlabeled LTD4 (e.g., 1 µM).

      • Competition Binding: Membrane preparation, [3H]-LTD4, and varying concentrations of L-648,051.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the L-648,051 concentration.

    • Determine the IC50 value (the concentration of L-648,051 that inhibits 50% of the specific binding of [3H]-LTD4).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Organ Bath Assay in Guinea Pig Trachea

This protocol describes the methodology for a functional organ bath assay to determine the antagonistic potency (pA2) of L-648,051 on LTD4-induced contractions of isolated guinea pig tracheal rings.

Materials:

  • Guinea pig trachea

  • Leukotriene D4 (LTD4)

  • L-648,051

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.7 mM glucose)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and carefully excise the trachea.

    • Place the trachea in cold Krebs-Henseleit solution.

    • Cut the trachea into rings, approximately 2-3 mm in width.

    • Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Apply an initial resting tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol (Schild Analysis):

    • After equilibration, obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response.

    • Wash the tissues extensively until the baseline tension is restored.

    • Incubate the tissues with a specific concentration of L-648,051 for a predetermined period (e.g., 30 minutes).

    • In the presence of L-648,051, obtain a second cumulative concentration-response curve for LTD4.

    • Repeat steps 2-4 with increasing concentrations of L-648,051.

  • Data Analysis:

    • Measure the magnitude of the contraction at each LTD4 concentration.

    • Plot the contractile response against the logarithm of the LTD4 concentration to generate concentration-response curves in the absence and presence of different concentrations of L-648,051.

    • Determine the EC50 values for LTD4 from each curve.

    • Calculate the concentration ratio (CR) for each concentration of L-648,051: CR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

    • Construct a Schild plot by plotting log(CR-1) against the negative logarithm of the molar concentration of L-648,051.

    • The pA2 value is the x-intercept of the Schild plot regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Organ Bath Assay b1 Tissue Homogenization (Guinea Pig Lung) b2 Membrane Preparation (Centrifugation) b1->b2 b3 Incubation with [3H]-LTD4 & L-648,051 b2->b3 b4 Filtration & Washing b3->b4 b5 Scintillation Counting b4->b5 b6 Data Analysis (IC50 & Ki Determination) b5->b6 f1 Tracheal Ring Preparation f2 Equilibration in Organ Bath f1->f2 f3 Cumulative LTD4 Concentration-Response f2->f3 f4 Incubation with L-648,051 f2->f4 f6 Data Analysis (Schild Plot & pA2) f3->f6 f5 Repeat LTD4 Concentration-Response f4->f5 f5->f6

Caption: Experimental workflow for in vitro characterization of L-648,051.

signaling_pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates L648051 L-648,051 L648051->CysLT1R Binds & Inhibits Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: CysLT1R signaling pathway and the inhibitory action of L-648,051.

Application Notes and Protocols: L-648051 in Guinea Pig Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-648051, a potent and selective leukotriene D4 (LTD4) antagonist, in guinea pig models of asthma. The guinea pig is a well-established and clinically relevant model for studying asthma pathophysiology and for the preclinical evaluation of novel therapeutics, due to the similarities in its airway anatomy and responsiveness to inflammatory mediators compared to humans.[1][2]

Mechanism of Action: this compound

This compound acts as a competitive and selective antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). In asthmatic responses, the binding of leukotriene D4 (LTD4) to CysLT1 receptors on airway smooth muscle cells and other inflammatory cells triggers bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. By blocking this interaction, this compound effectively inhibits the downstream effects of LTD4, leading to a reduction in the cardinal features of an asthmatic attack.

Signaling Pathway of Leukotriene D4 and Inhibition by this compound

Leukotriene D4 Signaling Pathway LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds to G_protein Gq Protein Activation CysLT1->G_protein Activates L648051 This compound L648051->CysLT1 Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction PKC->Contraction Inflammation Inflammation (Edema, Mucus Secretion) PKC->Inflammation

Caption: this compound competitively antagonizes the CysLT1 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and comparative compounds from in vitro and in vivo studies in guinea pigs.

Table 1: In Vitro Receptor Binding Affinity of Leukotriene Antagonists

CompoundTargetTissue SourceKᵢ (µM)Reference
This compound LTD4 ReceptorGuinea Pig Lung Membranes6.2[3]
L-649,923LTD4 ReceptorGuinea Pig Lung Membranes0.4[3]
FPL 55712LTD4 ReceptorGuinea Pig Lung Membranes2.0[3]

Table 2: In Vivo Efficacy of Leukotriene Antagonists Against LTD4-Induced Bronchoconstriction in Guinea Pigs

CompoundAdministration RouteChallengeEndpointEfficacy (ED₅₀)Reference
LY170680IntravenousIntravenous LTD4Increase in Total Pulmonary Resistance (TPR)2.0 mg/kg[4]
LY170680IntravenousIntravenous LTD4Decrease in Dynamic Compliance3.8 mg/kg[4]
LY170680OralIntravenous LTD4Increase in Total Pulmonary Resistance (TPR)40 mg/kg[4]
MontelukastInhaled (10 mg/ml for 15 min)Inhaled LTD4 (0.2 µg/ml)Increase in Peak Airway Opening Pressure (Pao)Significant suppression (P<0.01)[5]

Note: Specific in vivo dose-response data for this compound was not available in the reviewed literature. The data for LY170680 and Montelukast are provided for comparative purposes to guide dose-ranging studies.

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound in guinea pig asthma models are provided below.

Protocol 1: Ovalbumin-Induced Allergic Asthma Model

This protocol establishes an allergic asthma phenotype in guinea pigs, characterized by airway hyperresponsiveness and inflammation.

Experimental Workflow

Ovalbumin-Induced Asthma Protocol Day0 Day 0 & 7: Sensitization Day14_20 Days 14-20: Allergen Challenge Day0->Day14_20 Incubation Period Day21 Day 21: This compound Administration & Final Challenge Day14_20->Day21 Establishment of Hyperresponsiveness Measurement Measurement of Airway Responsiveness Day21->Measurement

Caption: Workflow for the ovalbumin-induced asthma model.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., saline with a small percentage of a suitable solvent)

  • Aerosol delivery system (nebulizer and exposure chamber)

  • Whole-body plethysmograph for measuring airway mechanics

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, sensitize guinea pigs via intraperitoneal (i.p.) injection of 100 µg of ovalbumin and 100 mg of aluminum hydroxide suspended in 1 ml of sterile saline.

  • Allergen Challenge:

    • From Day 14 to Day 20, expose the sensitized guinea pigs to an aerosol of 1% ovalbumin in saline for 5 minutes daily in an exposure chamber. This induces a state of chronic airway inflammation and hyperresponsiveness.

  • This compound Administration:

    • On Day 21, administer this compound via the desired route. For aerosol administration, place the guinea pig in an exposure chamber and nebulize the this compound solution for a predetermined duration (e.g., 10-15 minutes). A range of concentrations should be tested to determine the effective dose. A starting point could be inferred from studies with similar compounds (e.g., 1-10 mg/ml).

    • A control group should receive the vehicle under the same conditions.

  • Final Allergen Challenge and Measurement of Airway Responsiveness:

    • Approximately 30-60 minutes after this compound or vehicle administration, place the guinea pig in a whole-body plethysmograph to measure baseline airway mechanics, specifically specific airway resistance (sRaw).

    • Challenge the animal with an aerosol of 1% ovalbumin for 5 minutes.

    • Continuously monitor and record sRaw for at least 30 minutes post-challenge to assess the early asthmatic response.

    • The percentage inhibition of the ovalbumin-induced increase in sRaw in the this compound-treated group compared to the vehicle-treated group is calculated to determine the efficacy of this compound.

Protocol 2: LTD4-Induced Bronchoconstriction Model

This protocol is used to directly assess the antagonist activity of this compound against its target, leukotriene D4.

Experimental Workflow

LTD4-Induced Bronchoconstriction Protocol Anesthesia Anesthetize Guinea Pig & Tracheotomize Ventilation Mechanical Ventilation Anesthesia->Ventilation Baseline Record Baseline Airway Resistance Ventilation->Baseline L648051_Admin Administer this compound (Aerosol or i.v.) Baseline->L648051_Admin LTD4_Challenge Challenge with LTD4 (Aerosol or i.v.) L648051_Admin->LTD4_Challenge Measurement Measure Changes in Airway Resistance LTD4_Challenge->Measurement

Caption: Workflow for LTD4-induced bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (400-500 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Leukotriene D4 (LTD4)

  • This compound

  • Vehicle for this compound and LTD4

  • Mechanical ventilator

  • Equipment for measuring pulmonary mechanics (e.g., pressure transducer, pneumotachograph)

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Perform a tracheotomy and cannulate the trachea.

    • Connect the animal to a mechanical ventilator.

    • If intravenous administration is planned, cannulate a jugular vein.

  • Baseline Measurement:

    • Allow the animal to stabilize on the ventilator.

    • Record stable baseline values for pulmonary resistance (Rₗ) and dynamic compliance (Cdyn).

  • This compound Administration:

    • Administer this compound either intravenously through the jugular vein cannula or as an aerosol delivered through the ventilator circuit.

    • A dose-ranging study should be performed. For intravenous administration, doses can be guided by data from similar compounds (e.g., 0.1 - 10 mg/kg). For aerosol administration, a range of concentrations (e.g., 0.1 - 10 mg/ml) should be nebulized for a fixed period.

    • A control group should receive the vehicle.

  • LTD4 Challenge:

    • Approximately 15-30 minutes after this compound or vehicle administration, challenge the animal with LTD4.

    • LTD4 can be administered as an intravenous bolus (e.g., 0.1-1 µg/kg) or as an aerosol (e.g., 1-10 µg/ml).

    • The dose of LTD4 should be predetermined to cause a significant, submaximal bronchoconstriction.

  • Measurement of Bronchoconstriction:

    • Continuously measure Rₗ and Cdyn after the LTD4 challenge.

    • The peak change in these parameters from baseline is determined.

    • The percentage inhibition of the LTD4-induced bronchoconstriction by this compound is calculated by comparing the responses in the treated and vehicle control groups.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as t-tests or analysis of variance (ANOVA) followed by appropriate post-hoc tests, should be used to determine the significance of the observed effects. Dose-response curves can be generated to calculate ED₅₀ values for this compound's inhibitory effect.

By following these detailed protocols and utilizing the provided comparative data, researchers can effectively evaluate the therapeutic potential of this compound in well-established guinea pig models of asthma.

References

L-648051: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on preclinical studies and does not reflect data from human clinical trials. No information regarding the administration of L-648051 in human clinical trials was found in the public domain.

Introduction

This compound is a potent and selective leukotriene D4 (LTD4) receptor antagonist.[1][2] Preclinical evidence suggests its potential as a topical agent for managing conditions such as bronchial asthma due to its ability to counteract leukotriene-induced bronchoconstriction.[1] This document outlines the preclinical data available for this compound, including its mechanism of action and key experimental findings.

Mechanism of Action

This compound functions as a competitive antagonist of the leukotriene D4 receptor.[1][2] Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. By blocking the LTD4 receptor, this compound prevents the binding of LTD4 and subsequent downstream signaling, which would otherwise lead to bronchoconstriction and other inflammatory responses.

This compound Mechanism of Action cluster_0 Cell Membrane LTD4_Receptor LTD4 Receptor Bronchoconstriction Bronchoconstriction & Inflammatory Response LTD4_Receptor->Bronchoconstriction Activates LTD4 Leukotriene D4 (LTD4) LTD4->LTD4_Receptor Binds to This compound This compound This compound->LTD4_Receptor Blocks

Figure 1: this compound competitively antagonizes the LTD4 receptor.

Preclinical Data

The following tables summarize the quantitative data from preclinical in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Antagonism
ParameterTissue/PreparationValueReference
[3H]LTD4 Binding Inhibition (KB) Guinea Pig Lung Homogenates4.0 µM[1]
[3H]LTC4 Binding Inhibition (Ki) Guinea Pig Lung Homogenates36.7 µM[1]
LTD4-induced Contraction Antagonism (pA2) Guinea Pig Ileum7.7[1]
LTD4-induced Contraction Antagonism (pA2) Guinea Pig Trachea7.3[1]
LTE4-induced Contraction Antagonism (pA2) Guinea Pig Trachea7.4[1]
LTF4-induced Contraction Antagonism (pA2) Guinea Pig Trachea7.5[1]
In Vivo Bronchoconstriction Inhibition
Administration RouteAnimal ModelEffectReference
IntravenousAnesthetized Guinea PigsSelectively blocked bronchoconstriction induced by intravenous leukotrienes C4, D4, and E4.[1]
IntraduodenalAnesthetized Guinea PigsPoor activity.[1]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are described below.

Receptor Binding Assay (Guinea Pig Lung Homogenates)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of this compound to leukotriene receptors.

Receptor Binding Assay Workflow Prepare_Membranes 1. Prepare guinea pig lung membranes Incubate 2. Incubate membranes with [3H]LTD4 and varying concentrations of this compound Prepare_Membranes->Incubate Separate 3. Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify 4. Quantify radioactivity of bound ligand Separate->Quantify Analyze 5. Analyze data to determine KB/Ki values Quantify->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.
  • Tissue Preparation: Guinea pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Incubation: The prepared lung membranes are incubated with a fixed concentration of radiolabeled leukotriene (e.g., [3H]LTD4) and a range of concentrations of the unlabeled competitor, this compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) or binding affinity (KB) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Guinea Pig Trachea Contraction)

This protocol describes the methodology to assess the functional antagonism of this compound on leukotriene-induced smooth muscle contraction.

  • Tissue Preparation: Guinea pig tracheas are isolated and cut into rings or strips. These are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) and maintained at 37°C, aerated with 95% O2 and 5% CO2.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a leukotriene agonist (e.g., LTD4) is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined time.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the same leukotriene agonist is generated in the presence of this compound.

  • Data Analysis: The rightward shift in the concentration-response curve in the presence of this compound is used to calculate the pA2 value, which is a measure of the antagonist's potency. A Schild plot analysis can be performed to determine if the antagonism is competitive.[1]

Conclusion

Preclinical data indicate that this compound is a selective and competitive antagonist of the LTD4 receptor, effectively inhibiting leukotriene-induced smooth muscle contraction in vitro and bronchoconstriction in vivo in animal models.[1][2] While these findings suggest its potential therapeutic utility, particularly as a topical agent for asthma, the absence of human clinical trial data means its safety and efficacy in humans have not been established. Further investigation would be required to translate these preclinical findings to a clinical setting.

References

Application Notes and Protocols for Cell-Based Functional Assays of L-648,051 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648,051 is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), also known as the leukotriene D4 (LTD4) receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma.[2] They elicit their effects by binding to CysLT receptors, with LTD4 being the most potent agonist at the CysLT1R.[2] The activation of CysLT1R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to bronchoconstriction and inflammation.[2] L-648,051 exerts its pharmacological effect by blocking the binding of LTD4 to CysLT1R, thereby inhibiting the downstream signaling pathways.

These application notes provide detailed protocols for two common cell-based functional assays to characterize the activity of L-648,051 and other CysLT1R antagonists: a Calcium Mobilization Assay and a Reporter Gene Assay. These assays are fundamental in the preclinical evaluation of CysLT1R antagonists.

Data Presentation

CompoundAssay TypeSpecies/Cell LineTargetParameterValueReference
L-648,051 Radioligand BindingGuinea Pig Lung HomogenatesCysLT1RKi6.2 µM[1]
MontelukastCalcium MobilizationdU937 cellsCysLT1RIC507.7 µM (vs UTP)[3]
PranlukastCalcium MobilizationdU937 cellsCysLT1RIC504.3 µM (vs UTP)[3]
ZafirlukastCalcium MobilizationCysLT1R expressing cell lineCysLT1RIC5020.6 nM (vs LTD4)[4]
CysLT1 receptor antagonist-1Cell-based assayNot specifiedCysLT1RIC503.9 µM[5]

Signaling Pathway

The activation of the CysLT1 receptor by its endogenous ligand, LTD4, primarily initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key event that can be measured to determine receptor activation.

CysLT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT1R CysLT1R LTD4->CysLT1R Gq Gq CysLT1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream L648051 L-648,051 L648051->CysLT1R inhibits Calcium_Mobilization_Workflow start Start cell_seeding Seed CysLT1R-expressing cells in 96-well plate start->cell_seeding dye_loading Load cells with Fluo-4 AM calcium indicator cell_seeding->dye_loading wash Wash cells to remove excess dye dye_loading->wash compound_addition Add L-648,051 (or vehicle) wash->compound_addition incubation Incubate compound_addition->incubation read_baseline Read baseline fluorescence in plate reader incubation->read_baseline add_agonist Add LTD4 (agonist) read_baseline->add_agonist read_response Read kinetic fluorescence response add_agonist->read_response data_analysis Analyze data and determine IC50 read_response->data_analysis end End data_analysis->end Reporter_Gene_Workflow start Start transfection Co-transfect cells with CysLT1R and SRE-luciferase vectors start->transfection cell_seeding Seed transfected cells in 96-well plate transfection->cell_seeding compound_addition Add L-648,051 (or vehicle) cell_seeding->compound_addition incubation_short Incubate (30 min) compound_addition->incubation_short add_agonist Add LTD4 (agonist) incubation_short->add_agonist incubation_long Incubate (6-8 hours) add_agonist->incubation_long luciferase_assay Perform luciferase assay incubation_long->luciferase_assay read_luminescence Read luminescence luciferase_assay->read_luminescence data_analysis Analyze data and determine IC50 read_luminescence->data_analysis end End data_analysis->end

References

Application Notes and Protocols: L-648051 Dose-Response Studies in Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648051 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, CysLT1. Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a significant role in the pathophysiology of asthma by inducing bronchoconstriction, mucus secretion, and airway inflammation. As a CysLT1 receptor antagonist, this compound has been investigated for its potential as a therapeutic agent in asthma by inhibiting the contractile effects of LTD4 on airway smooth muscle.

These application notes provide a summary of available data on this compound and related compounds, detailed protocols for conducting dose-response studies in airway smooth muscle, and a visual representation of the relevant signaling pathways.

Data Presentation

Table 1: Clinical Dosage of this compound in Human Studies

CompoundDoseRoute of AdministrationStudy Population
This compound12 mgInhaledAtopic men with asthma
This compound6 mg (four times daily)InhaledMild atopic asthmatic males

Table 2: In-Vitro Potency of CysLT1 Receptor Antagonists on LTD4-Induced Human Bronchial Contraction

CompoundpKb
Pranlukast6.9
Pobilukast7.0
Zafirlukast6.5

pKb is the negative logarithm of the antagonist's dissociation constant, indicating its affinity for the receptor. A higher pKb value signifies greater potency.

Signaling Pathways

The contraction of airway smooth muscle in response to leukotriene D4 is primarily mediated through the CysLT1 receptor, a G-protein coupled receptor. The binding of LTD4 to this receptor initiates a signaling cascade leading to an increase in intracellular calcium concentration and subsequent muscle contraction. This compound acts by competitively blocking this receptor, thereby inhibiting the downstream signaling events.

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds Gq Gq Protein CysLT1->Gq Activates L648051 This compound L648051->CysLT1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PKC Protein Kinase C (PKC) PLC->PKC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on Ca2_release SR->Ca2_release Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Leading to PKC->Contraction Contributes to

Caption: LTD4 signaling pathway in airway smooth muscle.

Experimental Protocols

The following protocols outline the key experiments for determining the dose-response relationship of this compound in isolated airway smooth muscle preparations.

Protocol 1: Isolated Human Bronchial Ring Contraction Assay

Objective: To determine the potency of this compound in antagonizing LTD4-induced contraction of human airway smooth muscle.

Materials:

  • Human bronchial tissue (obtained from lung resection surgery)

  • Krebs-Henseleit (KH) buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Leukotriene D4 (LTD4)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Immediately place human bronchial tissue in ice-cold KH buffer.

    • Dissect bronchial rings of 2-3 mm in width, avoiding cartilage.

    • Suspend the rings in organ baths containing KH buffer, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers and apply an optimal resting tension (typically 1-1.5 g).

    • Allow the tissues to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

  • Viability Check:

    • Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability.

    • Wash the tissues and allow them to return to baseline tension.

  • Dose-Response to LTD4 (Control):

    • Generate a cumulative concentration-response curve for LTD4 (e.g., 10⁻¹¹ to 10⁻⁶ M).

    • Add increasing concentrations of LTD4 to the organ bath at regular intervals, allowing the contraction to stabilize at each concentration.

    • Record the maximal contraction for each concentration.

  • Antagonism with this compound:

    • In separate sets of bronchial rings, pre-incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • Following pre-incubation, generate a cumulative concentration-response curve for LTD4 in the presence of this compound.

    • Repeat this procedure with a range of this compound concentrations.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves for LTD4 in the absence and presence of different concentrations of this compound.

    • Calculate the EC50 (concentration of agonist producing 50% of the maximal response) for LTD4 in each condition.

    • Determine the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.

Experimental_Workflow A Tissue Preparation (Human Bronchial Rings) B Equilibration in Organ Bath A->B C Viability Check (KCl) B->C D Control Dose-Response (LTD4 alone) C->D E Pre-incubation with this compound (Varying Concentrations) C->E G Data Analysis (EC50, Schild Plot, pA2) D->G F Dose-Response in presence of this compound E->F F->G

Application Notes and Protocols: Inhaled L-648,051 for Blocking LTD4-Induced Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene D4 (LTD4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis.[1] It induces bronchoconstriction, airway edema, and mucus secretion through its interaction with the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] L-648,051 is a potent, competitive, and selective antagonist of the LTD4 receptor, demonstrating activity in both guinea pig and human lung tissue.[3] Its potential as a therapeutic agent for asthma, particularly via inhalation, has been a subject of investigation.[3] These application notes provide a detailed overview of the use of inhaled L-648,051 to counteract LTD4-induced bronchoconstriction, including quantitative data, experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative data from a double-blind, placebo-controlled study investigating the effects of inhaled L-648,051 on LTD4-induced bronchoconstriction in normal male subjects.[4]

Table 1: Effect of Inhaled L-648,051 on Maximum Fall in Specific Airways Conductance (sGaw) Induced by LTD4

Treatment GroupDose (mg)Mean Maximum Fall in sGaw (%)P-value (vs. Placebo)
Placebo-49-
L-648,0511.6Partially BlockedNot Reported
L-648,0516.0Partially BlockedNot Reported
L-648,05112.021< 0.01

Table 2: Effect of Inhaled L-648,051 on Time to Recovery from LTD4-Induced Bronchoconstriction

Treatment GroupDose (mg)Mean Time to Recovery (minutes)P-value (vs. Placebo)
Placebo-41-
L-648,05112.019< 0.01

Experimental Protocols

Subject Selection
  • Inclusion Criteria: Healthy, non-smoking male subjects.

  • Exclusion Criteria: History of respiratory, cardiovascular, or other significant diseases. Use of any medication that could interfere with the study outcomes.

Study Design
  • A double-blind, placebo-controlled, crossover study design is recommended to minimize bias.

  • Each subject receives placebo and different doses of inhaled L-648,051 in separate study periods, with an adequate washout period in between.

LTD4 Challenge Protocol

This protocol is adapted from established methods for bronchial provocation tests.[5][6][7]

  • Baseline Measurement: Measure baseline specific airways conductance (sGaw) using a body plethysmograph.

  • Drug Administration: Administer the predetermined dose of L-648,051 or placebo via a nebulizer.

  • LTD4 Inhalation: After a specified time post-drug administration (e.g., 15-30 minutes), the subject inhales increasing concentrations of LTD4 aerosol.

    • The starting concentration of LTD4 should be low and progressively increased.

    • Each concentration is administered for a fixed duration (e.g., 2 minutes) followed by a measurement of sGaw.

  • Monitoring: Continuously monitor sGaw after each LTD4 dose until a significant fall (e.g., ≥35%) from baseline is observed or the maximum concentration is reached.

  • Recovery: After the challenge, monitor sGaw at regular intervals until it returns to baseline.

Specificity Challenge (Histamine Challenge)

To confirm the selectivity of L-648,051 for the LTD4 receptor, a histamine challenge can be performed.[4]

  • Pre-treatment: Administer a high dose of inhaled L-648,051 (e.g., 12.0 mg).

  • Histamine Challenge: After a suitable interval, perform a bronchial provocation test using inhaled histamine, following a similar protocol to the LTD4 challenge.

  • Outcome: L-648,051 should not have a significant effect on histamine-induced bronchospasm, demonstrating its specificity.[4]

Mandatory Visualizations

LTD4_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 G_Protein G-Protein Activation CysLT1->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction

Caption: Leukotriene D4 signaling pathway leading to bronchoconstriction.

Experimental_Workflow cluster_workflow Experimental Workflow for LTD4 Challenge Start Subject Recruitment (Healthy Males) Baseline Baseline sGaw Measurement Start->Baseline Randomization Randomization (Double-Blind, Crossover) Baseline->Randomization Placebo Inhaled Placebo Administration Randomization->Placebo Group 1 L648051 Inhaled L-648,051 Administration (1.6, 6.0, 12.0 mg) Randomization->L648051 Group 2 LTD4_Challenge Inhaled LTD4 Challenge (Increasing Concentrations) Placebo->LTD4_Challenge L648051->LTD4_Challenge sGaw_Monitoring Continuous sGaw Monitoring LTD4_Challenge->sGaw_Monitoring Recovery Monitor Time to Recovery sGaw_Monitoring->Recovery Washout Washout Period Recovery->Washout Endpoint Data Analysis and Comparison Recovery->Endpoint Washout->Randomization Crossover Mechanism_of_Action cluster_moa Mechanism of L-648,051 Action LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 L648051 L-648,051 L648051->CysLT1 No_Binding LTD4 Binding Blocked CysLT1->No_Binding L-648,051 Antagonism No_Signal No Downstream Signaling No_Binding->No_Signal No_Broncho Prevention of Bronchoconstriction No_Signal->No_Broncho

References

Application Notes and Protocols for the Study of L-648051 in Isolated Tracheal Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648,051 is a selective and potent cysteinyl leukotriene receptor antagonist.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory airway diseases. They are known to be potent bronchoconstrictors, stimulate mucus production, and increase vascular permeability.[3][4] Consequently, antagonists of the CysLT1 receptor, such as L-648,051, are of significant interest for the development of novel therapeutics for respiratory diseases. Isolated tracheal preparations provide a valuable in vitro model for characterizing the pharmacological properties of such compounds by allowing for the direct measurement of their effects on airway smooth muscle contractility.

While specific data on the application of L-648,051 in isolated tracheal preparations is limited in publicly available literature, the following application notes and protocols have been compiled based on studies of other well-characterized CysLT1 receptor antagonists, such as montelukast, zafirlukast, and pranlukast. These compounds share a similar mechanism of action and are expected to exhibit comparable effects in this experimental setting. The guinea pig is a commonly used and relevant animal model for these studies as the pharmacological responses of its airway tissues are highly predictive of those in humans.[5]

Data Presentation: Efficacy of CysLT1 Receptor Antagonists in Isolated Tracheal Preparations

The following table summarizes the quantitative data on the inhibitory effects of various CysLT1 receptor antagonists on agonist-induced contractions in isolated tracheal smooth muscle preparations. This data provides a reference for the expected potency and efficacy of compounds like L-648,051.

CompoundSpeciesAgonistConcentration of AntagonistObserved EffectQuantitative DataReference
MontelukastGuinea PigBradykinin0.5 µg/mlInhibition of contractionMean magnitude of response reduced from 39 mm to 24.17 mm[6][7]
MontelukastGuinea PigBradykinin1 µg/mlInhibition of contractionMean magnitude of response reduced from 39 mm to 13 mm[6][7]
MontelukastGuinea PigLeukotriene D4 (LTD4)Not specifiedAntagonism of contractionpA2 value: 9.3[8]
PranlukastGuinea PigLeukotriene D4 (LTD4)10 µMInhibition of mucus secretion83% maximal inhibition[9][10]
PranlukastGuinea PigLeukotriene D4 (LTD4)Not specifiedInhibition of mucus secretionIC50 value: 0.3 µM[9][10]
ZafirlukastGuinea PigLeukotriene D4 (LTD4)10 µMInhibition of mucus secretion78% maximal inhibition[9][10]
ZafirlukastGuinea PigLeukotriene D4 (LTD4)Not specifiedInhibition of mucus secretionIC50 value: 0.6 µM[9][10]

Experimental Protocols

Preparation of Isolated Tracheal Rings

This protocol describes the standard procedure for isolating and preparing tracheal rings for in vitro pharmacological studies.

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize the guinea pig.

  • Carefully dissect the trachea and place it in a Petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Gently remove adhering connective tissue and fat.

  • Cut the trachea into rings of 3-4 mm in width.

  • Suspend the tracheal rings in an organ bath.

Isometric Tension Measurement in an Organ Bath

This protocol outlines the methodology for measuring the contractile and relaxant responses of isolated tracheal rings.

Materials:

  • Isolated tracheal rings

  • Organ bath (10-20 ml capacity)

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Force-displacement transducer

  • Data acquisition system

  • Agonists (e.g., Leukotriene D4, Bradykinin)

  • L-648051 or other CysLT1 receptor antagonists

Procedure:

  • Mount the tracheal rings between two stainless steel hooks in the organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • After equilibration, induce a submaximal contraction with an appropriate agonist (e.g., histamine, carbachol) to test tissue viability. Wash the tissue and allow it to return to baseline.

  • To assess the effect of this compound, pre-incubate the tracheal rings with the desired concentration of the antagonist for a specified period (e.g., 20-30 minutes) before adding the contractile agonist.

  • Construct cumulative concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

  • Record the isometric tension changes using the force-displacement transducer and data acquisition system.

  • Analyze the data to determine parameters such as EC50, Emax, and pA2 values to quantify the antagonistic effect of this compound.

Visualizations

Signaling Pathway of CysLT1 Receptor Antagonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates L648051 This compound L648051->CysLT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to G cluster_workflow Experimental Workflow A Trachea Isolation from Guinea Pig B Preparation of Tracheal Rings A->B C Mounting in Organ Bath B->C D Equilibration (60 min, 1g tension) C->D E Viability Test (e.g., with Histamine) D->E F Pre-incubation with This compound E->F G Addition of Contractile Agonist (e.g., LTD4) F->G H Isometric Tension Measurement G->H I Data Analysis (EC50, Emax, pA2) H->I

References

Pharmacokinetic Analysis of L-648051 in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic properties of L-648051, a selective and competitive leukotriene D4 (LTD4) receptor antagonist, based on preclinical research. Due to the vintage of the primary research, detailed quantitative data is limited in publicly available literature. However, the following sections compile the existing information and provide representative protocols for conducting similar preclinical pharmacokinetic studies.

Introduction to this compound

This compound, sodium 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy) propylsulfonyl]-gamma-oxo-benzenebutanoate, is a potent antagonist of the LTD4 receptor.[1] In preclinical models, it has demonstrated the ability to selectively block bronchoconstriction induced by cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[1] Its profile suggests potential as a topical agent, for instance, via aerosol administration, for the treatment of conditions like asthma.[1] A key characteristic noted in early studies is its rapid in vivo metabolism and elimination, which could minimize systemic exposure.[1]

Summary of Preclinical Pharmacokinetic Data

Quantitative pharmacokinetic parameters for this compound are not extensively reported in the available literature. The primary focus of early studies was on its pharmacodynamic effects. The table below summarizes the qualitative and semi-quantitative findings from preclinical studies, primarily in guinea pigs.

ParameterRoute of AdministrationObservationSpeciesReference
Absorption/Bioavailability IntraduodenalPoor activity observed, suggesting low oral bioavailability.Guinea Pig[1]
Metabolism IntravenousRapid metabolism and elimination in vivo.Guinea Pig[1]
Distribution Not SpecifiedThe polarity of the molecule may contribute to a rapid equilibration with leukotriene receptors in tissues.Not Specified[1]
Efficacy IntravenousSelectively blocked bronchoconstriction induced by intravenous leukotrienes C4, D4, and E4.Guinea Pig[1]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not available in the cited literature. Therefore, the following are representative protocols based on standard methodologies for preclinical pharmacokinetic studies of respiratory drugs in the late 1980s and early 1990s.

Animal Models

The guinea pig was the primary animal model used for the preclinical evaluation of this compound due to the similar pharmacological sensitivity of its airway smooth muscle to human tissue.

Intravenous Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Male Hartley guinea pigs (300-350 g)

  • Anesthetic (e.g., pentobarbital)

  • Catheters for jugular vein cannulation

  • Syringes and needles

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and cannulate the jugular vein for drug administration and blood sampling.

  • Dosing: Administer a single bolus dose of this compound intravenously. The dose would be based on prior pharmacodynamic studies.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at the following time points: 0 (pre-dose), 2, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC) using non-compartmental analysis.

Intraduodenal (Oral) Bioavailability Study Protocol

Objective: To assess the oral bioavailability of this compound.

Materials:

  • Same as for the intravenous study.

  • Gavage needles.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a midline laparotomy to expose the duodenum.

  • Dosing: Administer a single dose of this compound directly into the duodenum via a syringe and needle.

  • Blood Sampling, Plasma Preparation, and Storage: Follow the same procedure as the intravenous study.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F) by comparing the AUC from the intraduodenal administration to the AUC from the intravenous administration, corrected for the dose: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Bioanalytical Method

A specific analytical method for this compound from the historical literature is not detailed. A representative method from that era would likely involve HPLC with UV detection.

Principle: Separation of the parent drug from its metabolites and endogenous plasma components using a reverse-phase HPLC column, followed by detection using a UV spectrophotometer at a wavelength of maximum absorbance for this compound.

Sample Preparation: A protein precipitation or liquid-liquid extraction method would be employed to extract this compound from the plasma matrix before injection into the HPLC system.

Visualizations

Signaling Pathway of this compound

The primary mechanism of action of this compound is the competitive antagonism of the cysteinyl-leukotriene receptor 1 (CysLT1R).

L648051_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Cellular_Response Pathophysiological Responses (e.g., Bronchoconstriction, Inflammation) CysLT1R->Cellular_Response Initiates Signaling Cascade LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds and Activates L648051 This compound L648051->CysLT1R Competitively Blocks

Caption: Mechanism of action of this compound as a competitive antagonist at the CysLT1 receptor.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (Intravenous or Intraduodenal) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Analysis Quantification of this compound (e.g., HPLC) Plasma_Prep->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, t½, CL, Vd) Analysis->PK_Analysis

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Logical Relationship of Pharmacokinetic Parameters

This diagram shows the relationship between primary and secondary pharmacokinetic parameters.

PK_Parameters Dose Dose Concentration Plasma Concentration vs. Time Dose->Concentration CL Clearance (CL) AUC AUC (Area Under the Curve) Concentration->AUC AUC->CL F Bioavailability (F) AUC->F t_half Half-life (t½) CL->t_half Vd Volume of Distribution (Vd) Vd->t_half

Caption: Interrelationship of key pharmacokinetic parameters.

References

Application Notes and Protocols for Investigating Leukotriene Receptor Binding with L-648051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648051 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, making it a valuable pharmacological tool for investigating the roles of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) in various physiological and pathological processes.[1][2] Cysteinyl leukotrienes are inflammatory lipid mediators involved in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions.[3][4] this compound competitively inhibits the binding of LTD₄ to its receptor, thereby blocking downstream signaling pathways that lead to smooth muscle contraction, vascular permeability, and leukocyte recruitment.[1][3] These application notes provide detailed protocols for utilizing this compound in receptor binding and functional assays to characterize its interaction with the CysLT1 receptor.

Data Presentation: Quantitative Pharmacological Parameters of this compound

The following tables summarize the key quantitative data for this compound, facilitating the design and interpretation of experiments.

Table 1: In Vitro Receptor Binding Affinity of this compound

PreparationRadioligandParameterValueReference
Guinea Pig Lung Homogenates[³H]Leukotriene D₄KB4.0 µM[1]
Guinea Pig Lung Homogenates[³H]Leukotriene C₄Ki36.7 µM[1]
Guinea Pig Lung Membranes[³H]Leukotriene D₄Ki6.2 µM[2]

Table 2: In Vitro Functional Antagonism of this compound (Schild Analysis)

Tissue PreparationAgonistParameterValueReference
Guinea Pig IleumLeukotriene D₄pA₂7.7[1]
Guinea Pig TracheaLeukotriene D₄pA₂7.3[1]
Guinea Pig TracheaLeukotriene E₄pA₂7.4[1]
Guinea Pig TracheaLeukotriene F₄pA₂7.5[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CysLT1 receptor signaling pathway and the general workflows for the experimental protocols described below.

CysLT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LTD4 Leukotriene D₄ (LTD₄) CysLT1R CysLT₁ Receptor LTD4->CysLT1R Binds L648051 This compound L648051->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_release->Response PKC->Response Radioligand_Binding_Assay_Workflow prep Prepare Tissue Homogenate (e.g., Guinea Pig Lung) incubate Incubate Membranes with: - [³H]LTD₄ (Radioligand) - this compound (Competitor) prep->incubate separate Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC₅₀ and Kᵢ Determination) count->analyze Schild_Analysis_Workflow prep Prepare Isolated Tissue (e.g., Guinea Pig Trachea) control_curve Generate Agonist (LTD₄) Dose-Response Curve (Control) prep->control_curve antagonist_curves Generate Agonist Dose-Response Curves in the Presence of Increasing Concentrations of this compound control_curve->antagonist_curves dose_ratio Calculate Dose Ratios (DR) antagonist_curves->dose_ratio plot Construct Schild Plot (log(DR-1) vs. log[this compound]) dose_ratio->plot pa2 Determine pA₂ Value plot->pa2

References

Application Notes and Protocols for In Vivo Studies of L-648,051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648,051 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] They are responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting the recruitment of inflammatory cells, particularly eosinophils.[2][4] L-648,051 competitively inhibits the binding of LTD4 to its receptor, thereby mitigating these pro-inflammatory and bronchoconstrictive effects.

These application notes provide detailed protocols for the in vivo evaluation of L-648,051 in a guinea pig model of allergic asthma. The guinea pig is a well-established and relevant model for studying asthma due to the physiological and pharmacological similarities of its airways to those of humans.[5][6] The protocols outlined below describe the induction of an allergic phenotype using ovalbumin (OVA), followed by challenge with the allergen to elicit an asthmatic response. These models are suitable for assessing the efficacy of L-648,051 in preventing or reversing key features of asthma, including bronchoconstriction, airway hyperresponsiveness, and airway inflammation.

Data Presentation

The following tables summarize key quantitative data for the experimental design of in vivo studies with L-648,051.

Table 1: Key Experimental Parameters for Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

ParameterDescriptionRecommended Value/Range
Animal Model Male Hartley Guinea Pigs300-400 g
Sensitization Agent Ovalbumin (OVA)100 µg per animal
Adjuvant Aluminum Hydroxide (Al(OH)₃)100 mg per animal
Sensitization Route Intraperitoneal (i.p.) InjectionDays 0 and 7
Challenge Agent Aerosolized Ovalbumin (OVA)0.5% - 1% in saline
Challenge Schedule Single or multiple challengesBeginning on Day 21

Table 2: L-648,051 Dosing and Administration (Based on data for similar LTD4 antagonists)

Route of AdministrationProposed Dose RangeVehicleTiming of Administration
Intravenous (i.v.) 0.1 - 1.0 mg/kgSaline30 minutes prior to OVA challenge
Intraperitoneal (i.p.) 0.1 - 10 mg/kgSaline or appropriate vehicle60 minutes prior to OVA challenge
Aerosol/Inhalation 1 - 10 mg/mL solutionSaline15-30 minutes prior to OVA challenge

Table 3: Primary and Secondary Outcome Measures

Outcome MeasureMethod of AssessmentTimepoint of Assessment
Airway Responsiveness Whole-body plethysmography (Penh) or direct measurement of lung resistance (RL) and dynamic compliance (Cdyn)During and after OVA challenge
Inflammatory Cell Infiltration Differential cell counts in Bronchoalveolar Lavage Fluid (BALF)24-48 hours post-challenge
Airway Histopathology H&E and PAS staining of lung tissue sections24-48 hours post-challenge
Cytokine Levels in BALF ELISA or multiplex assay (e.g., for IL-4, IL-5, IL-13)24-48 hours post-challenge
OVA-specific IgE Levels ELISA of serum samplesPrior to and after challenge period

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This protocol describes the sensitization and subsequent airway challenge of guinea pigs with ovalbumin to induce an allergic asthma phenotype.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum Hydroxide (Al(OH)₃)

  • Sterile, pyrogen-free saline

  • L-648,051

  • Vehicle for L-648,051 (e.g., saline)

  • Anesthesia (e.g., urethane for terminal procedures)

  • Whole-body plethysmograph or system for measuring lung mechanics

  • Nebulizer for aerosol challenge

Procedure:

Part A: Sensitization

  • On Day 0, prepare the sensitization solution by dissolving 100 µg of OVA and 100 mg of Al(OH)₃ in 1 mL of sterile saline per animal.

  • Administer the sensitization solution via intraperitoneal (i.p.) injection to each guinea pig.

  • On Day 7, repeat the sensitization procedure with a fresh preparation of the OVA/Al(OH)₃ solution.

  • House the animals under standard conditions with free access to food and water for the duration of the sensitization period (21 days).

Part B: L-648,051 Administration and Allergen Challenge

  • On Day 21, randomly assign the sensitized animals to treatment groups (e.g., Vehicle control, L-648,051 low dose, L-648,051 high dose).

  • Prepare the appropriate dose of L-648,051 in the chosen vehicle.

  • Administer L-648,051 or vehicle to the animals via the selected route (i.v., i.p., or aerosol) at the predetermined time before the challenge.

  • Place the guinea pig in the whole-body plethysmograph and allow for a 10-15 minute acclimatization period to record baseline airway function.

  • Expose the animal to an aerosol of 0.5% or 1% OVA in saline for 5-10 minutes using a nebulizer.

  • Continuously monitor and record respiratory parameters (e.g., Penh) during and for at least 60 minutes after the OVA challenge.

Part C: Post-Challenge Analysis

  • At 24 or 48 hours post-challenge, anesthetize the animals for sample collection.

  • Perform a tracheotomy and collect bronchoalveolar lavage fluid (BALF) by instilling and retrieving sterile saline from the lungs.

  • Perform differential cell counts on the BALF to quantify eosinophils, neutrophils, macrophages, and lymphocytes.

  • Centrifuge the BALF and store the supernatant at -80°C for subsequent cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

  • Collect blood via cardiac puncture for serum preparation and analysis of OVA-specific IgE levels.

  • Perfuse the lungs with saline and then fix with 10% neutral buffered formalin for histopathological analysis (H&E for general inflammation and PAS for mucus production).

Mandatory Visualizations

LTD4_Signaling_Pathway cluster_cell Cell Membrane cluster_response Cellular Responses LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction Vascular_Permeability Increased Vascular Permeability Ca_release->Vascular_Permeability Inflammation Inflammation (Eosinophil Recruitment) PKC->Inflammation L648051 L-648,051 L648051->CysLT1R Blocks

Caption: Leukotriene D4 (LTD4) Signaling Pathway and the inhibitory action of L-648,051.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization with OVA + Al(OH)₃ (i.p.) Day7 Day 7: Booster Sensitization with OVA + Al(OH)₃ (i.p.) Day21_Treat Day 21: Administer L-648,051 or Vehicle Day7->Day21_Treat 14 Days Day21_Challenge Day 21: Aerosol Challenge with OVA Day21_Treat->Day21_Challenge Day21_Monitor Monitor Airway Responsiveness Day21_Challenge->Day21_Monitor Day22_23 Day 22-23: Collect BALF, Blood, and Lung Tissue Day21_Monitor->Day22_23 24-48 Hours Analysis Analyze: - Cell Counts (BALF) - Cytokines (BALF) - IgE (Serum) - Histopathology Day22_23->Analysis

Caption: Experimental workflow for evaluating L-648,051 in a guinea pig model of allergic asthma.

References

Troubleshooting & Optimization

Technical Support Center: L-648051 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the solubility and stability of the compound L-648051 when prepared and stored in Dimethyl Sulfoxide (DMSO). While specific data for this compound is not publicly available, this guide is based on established best practices for handling chemical compounds in DMSO for research applications.

Data Summary: General Compound Stability in DMSO

The stability of a compound in DMSO is influenced by its chemical structure, storage conditions, and the presence of contaminants like water. The following table summarizes general observations on compound stability in DMSO based on literature.

Storage ConditionDurationObservation
Room Temperature3 Months92% of compounds are likely to be stable.[1]
Room Temperature6 Months83% of compounds are likely to be stable.[1]
Room Temperature1 Year52% of compounds are likely to be stable.[1]
4°C (in DMSO with 10% water)2 Years85% of compounds were found to be stable.[2][3]
-20°C6 Years89% of compounds showed >80% purity.[2]
-80°C3-6 MonthsGenerally considered stable for typical laboratory use.[2]

Note: These are general guidelines. The actual stability of this compound in DMSO should be experimentally verified.

Experimental Protocols

Protocol for Determining Compound Solubility in DMSO

This protocol outlines a general method for determining the solubility of a compound like this compound in DMSO.

  • Preparation of Materials:

    • Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature.

    • Prepare a series of sterile microcentrifuge tubes.

  • Solubility Testing:

    • Weigh a precise amount of this compound and add it to a microcentrifuge tube.

    • Add a calculated volume of anhydrous DMSO to achieve the highest desired concentration (e.g., 100 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[4]

    • If the compound does not dissolve, gentle warming (e.g., to 37°C) can be applied for a short period.[2]

    • If the compound is still not dissolved, sonication in a water bath for up to 5 minutes can be attempted.[4]

    • Visually inspect the solution for any undissolved particles against a light source.

    • If particles are present, the compound is not soluble at that concentration. The solution can be serially diluted with DMSO to determine the concentration at which full dissolution occurs.

    • For quantitative analysis, an analytical technique such as HPLC-MS can be used to confirm the concentration of the dissolved compound.

Troubleshooting and FAQs

Here are some common questions and troubleshooting tips for working with this compound in DMSO.

Q1: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation indicates that the compound may have exceeded its solubility limit at the storage temperature or that the solvent has absorbed water.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.

    • If warming does not work, the solution may be supersaturated. You may need to prepare a fresh, lower-concentration stock solution.

    • Ensure you are using anhydrous DMSO and minimizing exposure to atmospheric moisture, as DMSO is hygroscopic.[2]

Q2: I am observing inconsistent or decreased biological activity with my this compound stock solution. What could be the cause?

A2: This could be due to compound degradation.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from a new vial of solid compound.[2]

    • Perform a quality control check on the new stock solution using an analytical method like HPLC-MS to confirm its purity and concentration.[2]

    • Compare the activity of the fresh stock solution with the old one in a control experiment.[2]

    • To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[2] It is crucial to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[2]

Q4: How does the presence of water in DMSO affect the stability of this compound?

A4: The presence of water in DMSO can significantly impact compound stability.[2] DMSO is hygroscopic and readily absorbs moisture from the air. Water can lead to the hydrolysis or degradation of susceptible compounds. It is recommended to use anhydrous DMSO and handle stock solutions in a way that minimizes exposure to atmospheric moisture.[2]

Visualized Workflow

The following diagram illustrates a general workflow for assessing the stability of a compound in a DMSO stock solution.

cluster_0 Experimental Workflow: Compound Stability Assessment in DMSO prep Prepare fresh stock solution of compound in anhydrous DMSO qc_initial Perform initial QC (e.g., HPLC-MS) to determine initial purity and concentration prep->qc_initial storage Aliquot and store under defined conditions (e.g., -20°C, -80°C) qc_initial->storage compare Compare initial and final QC data to assess degradation qc_initial->compare storage_time Store for a predetermined duration (e.g., 1, 3, 6 months) storage->storage_time qc_final Perform final QC on stored sample to determine final purity and concentration storage_time->qc_final qc_final->compare activity Optional: Test biological activity of stored sample against fresh sample compare->activity

Caption: A general workflow for assessing the stability of a chemical compound stored in a DMSO solution over time.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of L-648051

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding the compound L-648051 is limited in publicly available scientific literature. A 1988 publication identifies L-648,051 as a potent and specific leukotriene D4 antagonist developed for aerosol administration.[1] The rapid metabolism and elimination of this compound were considered advantageous for topical delivery to minimize systemic exposure.[1] This inherent characteristic strongly suggests that this compound would exhibit poor oral bioavailability.

Due to the absence of publicly available data on the chemical structure, physicochemical properties (e.g., aqueous solubility, logP, pKa), and oral pharmacokinetic profile of this compound, this technical support center provides a generalized framework and troubleshooting guide based on common strategies for overcoming poor oral bioavailability of investigational compounds. Researchers working with this compound would first need to determine these fundamental properties to apply the principles outlined below effectively.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary reasons for the poor oral bioavailability of a compound like this compound?

A1: Based on the limited information available, the primary reasons for poor oral bioavailability of a compound intended for aerosol use, like this compound, are likely:

  • Poor Aqueous Solubility: Many organic molecules have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream due to unfavorable physicochemical properties (e.g., high polarity, large molecular size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Extensive First-Pass Metabolism: The compound is described as having "rapid metabolism and elimination".[1] After absorption, the drug passes through the gut wall and then the liver, where it can be extensively metabolized by enzymes (e.g., cytochrome P450s) before reaching systemic circulation.

Q2: How can I begin to troubleshoot the poor oral bioavailability of my compound?

A2: A systematic approach is crucial. The first step is to characterize the compound's physicochemical and biopharmaceutical properties to identify the primary absorption barrier. This is often categorized using the Biopharmaceutics Classification System (BCS).

Troubleshooting Guide: Identifying the Rate-Limiting Step

This guide will help you design experiments to determine the primary cause of poor oral bioavailability for your compound.

Issue 1: Low Apparent Permeability in Caco-2 Assays

  • Symptoms: You observe a low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction during in vitro Caco-2 cell permeability assays.

  • Troubleshooting Steps:

StepActionRationale
1 Assess Compound Recovery Quantify the compound concentration in the apical and basolateral chambers, as well as in the cell lysate at the end of the experiment. Poor mass balance (<80%) can indicate issues.
2 Check for Efflux Perform a bi-directional Caco-2 assay (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter (e.g., P-gp).
3 Evaluate Compound Stability Incubate the compound in the assay buffer at 37°C without cells and measure its concentration over time to check for chemical instability.
4 Assess Cell Metabolism Analyze the cell lysate and buffer from both chambers using LC-MS/MS to detect potential metabolites.

Issue 2: Inconsistent or Low in vivo Exposure Despite Adequate Permeability

  • Symptoms: The compound shows good permeability in Caco-2 assays, but oral dosing in animal models results in low and variable plasma concentrations.

  • Troubleshooting Steps:

StepActionRationale
1 Determine Aqueous Solubility Measure the thermodynamic solubility of the compound in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
2 Evaluate Dissolution Rate If the compound is crystalline, perform a dissolution test to determine how quickly it dissolves. For poorly soluble compounds, the dissolution rate can be the limiting factor for absorption.
3 Assess First-Pass Metabolism Compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration in an animal model. A low oral bioavailability (F%) with a high clearance from the IV dose suggests significant first-pass metabolism.

Formulation Strategies to Enhance Oral Bioavailability

Once the primary barrier is identified, you can select an appropriate formulation strategy.

StrategyDescriptionBest Suited For
Particle Size Reduction Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.BCS Class II compounds (low solubility, high permeability).
Amorphous Solid Dispersions (ASDs) The crystalline drug is dispersed into a polymer matrix, creating a higher-energy amorphous form with enhanced apparent solubility and dissolution.BCS Class II compounds with high crystal lattice energy ("brick dust").
Lipid-Based Formulations For lipophilic compounds, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption, sometimes via the lymphatic system, which bypasses first-pass metabolism in the liver.BCS Class II or IV lipophilic compounds.
Prodrugs The compound's chemical structure is modified to create a prodrug with improved solubility or permeability. The prodrug is then converted to the active parent drug in vivo.Compounds with inherent solubility or permeability limitations that cannot be overcome by formulation alone.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Permeability Measurement (A-B): Add the test compound in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side, replacing the volume with fresh HBSS.

  • Permeability Measurement (B-A): In a separate set of wells, add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

G cluster_0 Drug Administration cluster_1 Absorption Barriers cluster_2 Systemic Circulation Oral Drug Oral Drug Dissolution Dissolution Oral Drug->Dissolution Solubility Permeation Permeation Dissolution->Permeation Permeability Metabolism Gut Wall & Liver Metabolism Permeation->Metabolism First-Pass Effect Drug in Blood Drug in Blood Metabolism->Drug in Blood Bioavailable Fraction

Caption: Workflow of Oral Drug Absorption Barriers.

G start Poor Oral Bioavailability Observed bcs Determine BCS Class (Solubility & Permeability) start->bcs sol_limited Solubility-Limited? (BCS II or IV) bcs->sol_limited perm_limited Permeability-Limited? (BCS III or IV) sol_limited->perm_limited No form_sol Formulation Strategy: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid-Based Formulation sol_limited->form_sol Yes form_perm Formulation Strategy: - Permeation Enhancers - Prodrug Approach perm_limited->form_perm Yes re_evaluate Re-evaluate in vivo perm_limited->re_evaluate No (BCS I - High Sol, High Perm) form_sol->re_evaluate form_perm->re_evaluate

Caption: Decision Tree for Formulation Strategy Selection.

References

Troubleshooting inconsistent results with L-648051

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with L-648051, a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). It functions by binding to the CysLT1 receptor and blocking the binding of its endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This action inhibits the downstream signaling cascade that leads to inflammatory responses such as bronchoconstriction and airway edema.

Q2: What are the typical in vitro potency and binding affinity values for this compound?

A2: The potency and binding affinity of this compound can vary depending on the experimental system. The following table summarizes reported values:

ParameterValueSpecies/TissueReference
pA2 (vs LTD4)7.7Guinea pig ileum[1]
pA2 (vs LTD4)7.3Guinea pig trachea[1]
pA2 (vs LTE4)7.4Guinea pig trachea[1]
pA2 (vs LTF4)7.5Guinea pig trachea[1]
Kᵢ (vs [³H]LTC4)36.7 µMGuinea pig lung homogenates[1]
Kₑ (vs [³H]LTD4)4.0 µMGuinea pig lung homogenates[1]

Q3: My this compound is not showing the expected antagonist activity. What are the possible reasons?

A3: Inconsistent or absent antagonist activity can stem from several factors, including compound integrity, experimental setup, or cellular conditions. Refer to the troubleshooting section below for a systematic approach to identifying the issue. Common causes include improper storage leading to degradation, low solubility in your assay medium, using an inappropriate agonist concentration, or issues with the health and passage number of your cells.

Q4: Are there known off-target effects for this compound?

A4: While this compound is described as a selective CysLT1 receptor antagonist, comprehensive public data on its off-target screening is limited. It is a known phenomenon for small molecule inhibitors to have off-target interactions. For instance, Montelukast, another CysLT1 receptor antagonist, has been shown to have off-target effects.[2] To confirm that the observed effect in your experiment is due to CysLT1 antagonism, consider using a structurally different CysLT1 antagonist as a control or a cell line that does not express the CysLT1 receptor.

Troubleshooting Guide

Issue 1: Inconsistent or Weaker-Than-Expected Antagonist Activity
Possible Cause Recommended Action
Compound Degradation This compound, like many small molecules, can be sensitive to temperature, light, and pH.[3][4][5][6] Store the compound as recommended by the supplier, typically at -20°C or -80°C in a desiccated, light-protected environment. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Poor Solubility This compound may have limited solubility in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays).[7][8] If precipitation is observed, consider preparing a fresh, more dilute stock solution or using a different solvent.
Incorrect Agonist Concentration For competitive antagonism to be observed, the agonist concentration should ideally be around its EC₈₀ value. If the agonist concentration is too high, it can overcome the inhibitory effect of a competitive antagonist. Perform a full agonist dose-response curve to determine the appropriate concentration for your antagonism assay.
Cell Health and Passage Number Use cells with a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Regularly check cell viability (e.g., using Trypan Blue or an MTT assay).
Suboptimal Assay Conditions Optimize incubation times for both the antagonist and the agonist. Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for receptor binding and cellular responses.
Issue 2: High Background Signal in Functional Assays
Possible Cause Recommended Action
Constitutive Receptor Activity Some GPCRs can exhibit basal activity even without an agonist. If this is the case, you may need to use an inverse agonist to reduce the basal signal.
Non-specific Binding of Reagents Increase the number of washing steps in your protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.
Assay Interference The solvent (e.g., DMSO) or the compound itself might interfere with your detection method (e.g., fluorescence, luminescence). Run appropriate vehicle and compound controls to assess for any such interference.

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay for CysLT1 Receptor Antagonism

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an agonist like LTD4.

  • Cell Culture: Plate cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor) in a 96-well black-walled, clear-bottom plate and grow to 90-95% confluency.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound (and vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of a CysLT1 agonist (e.g., LTD4 at its EC₈₀) to stimulate calcium mobilization. Measure the fluorescence intensity in real-time.

  • Data Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for CysLT1 Receptor

This assay directly measures the binding of this compound to the CysLT1 receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a source rich in CysLT1 receptors (e.g., guinea pig lung tissue or cells overexpressing the receptor).[9] This typically involves homogenization followed by centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in a suitable assay buffer:

    • Total Binding: Membranes and a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD4).

    • Non-specific Binding: Membranes, radiolabeled ligand, and a high concentration of an unlabeled CysLT1 antagonist.

    • Competition: Membranes, radiolabeled ligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).[10]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. The IC₅₀ can be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

LTD4_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq CysLT1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 binds L648051 This compound L648051->CysLT1 inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (Inflammation, Contraction) Ca_release->Response PKC->Response

Caption: Signaling pathway of the CysLT1 receptor and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cells (Culture & Plate) dye_loading Load Cells with Calcium-sensitive Dye prep_cells->dye_loading prep_compound Prepare this compound (Stock & Dilutions) preincubation Pre-incubate with this compound prep_compound->preincubation prep_agonist Prepare Agonist (e.g., LTD4) stimulation Stimulate with Agonist prep_agonist->stimulation dye_loading->preincubation preincubation->stimulation measurement Measure Fluorescence stimulation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ plot_curve->det_ic50

Caption: A generalized workflow for a cell-based functional assay for this compound.

References

Identifying potential off-target effects of L-648051

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-648051. The information is designed to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor.[1][2] It functions by inhibiting the binding of LTD4 to its receptor, thereby blocking the downstream signaling pathways that lead to smooth muscle contraction and other inflammatory responses. To a lesser extent, it also shows inhibitory activity at the leukotriene C4 (LTC4) receptor.[1]

Q2: What are the known on-target and off-target activities of this compound from initial characterization studies?

A2: Early studies demonstrated that this compound is highly selective for the LTD4 receptor. It was shown to not antagonize contractions induced by acetylcholine, histamine, serotonin, prostaglandin F2 alpha, or the endoperoxide analogue U-44069, suggesting it does not have significant off-target activity at the receptors for these molecules.[1] The primary on-target activities are competitive antagonism of the LTD4 receptor and, to a lesser degree, the LTC4 receptor.[1]

Q3: Has this compound been profiled against a broad panel of kinases or other receptors to identify potential off-target effects?

A3: Based on publicly available information, this compound was characterized in the late 1980s, and there are no recent, comprehensive off-target screening data from broad kinase or receptor panels. Therefore, its activity against the wider kinome and other receptor families is largely unknown. Researchers should be aware of this and consider performing their own off-target profiling experiments if unexpected phenotypes are observed.

Q4: What are some general strategies to minimize the risk of misinterpreting experimental results due to potential off-target effects of this compound?

A4: To minimize the risk of misinterpretation, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.

  • Employ a secondary antagonist: Use a structurally and mechanistically different LTD4 receptor antagonist to confirm that the observed phenotype is due to antagonism of the intended target.

  • Perform rescue experiments: If possible, exogenously add high concentrations of LTD4 to see if the effects of this compound can be overcome.

  • Use genetic approaches: If working in a cellular model, consider using siRNA or CRISPR/Cas9 to knock down or knock out the LTD4 receptor (CYSLTR1) to see if this phenocopies the effect of this compound.

Quantitative Data Summary

The following table summarizes the known binding affinities and functional antagonism of this compound.

TargetAssay TypeSpeciesTissueValueReference
Leukotriene D4 (LTD4)[3H]LTD4 BindingGuinea PigLung HomogenatesKB = 4.0 µM[1]
Leukotriene C4 (LTC4)[3H]LTC4 BindingGuinea PigLung HomogenatesKi = 36.7 µM[1]
Leukotriene D4 (LTD4)Functional AntagonismGuinea PigIleumpA2 = 7.7[1]
Leukotriene D4 (LTD4)Functional AntagonismGuinea PigTracheapA2 = 7.3[1]
Leukotriene E4 (LTE4)Functional AntagonismGuinea PigTracheapA2 = 7.4[1]
Leukotriene F4 (LTF4)Functional AntagonismGuinea PigTracheapA2 = 7.5[1]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The concentration of ATP should ideally be at or near the Km for each kinase.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and detect kinase activity. A common method is to use a technology that measures the amount of ADP produced, such as ADP-Glo™ (Promega).

  • Data Analysis:

    • Read the signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value for each kinase where significant inhibition is observed.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to a potential off-target protein in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat intact cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates target engagement.

Visualizations

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds PLC PLC CysLT1R->PLC Activates L648051 This compound L648051->CysLT1R Blocks IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Leukotriene D4 signaling pathway and the inhibitory action of this compound.

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Compound_Treatment 2. Treat cells with this compound or Vehicle Control Cell_Culture->Compound_Treatment Thermal_Challenge 3. Heat at Temperature Gradient Compound_Treatment->Thermal_Challenge Cell_Lysis 4. Cell Lysis Thermal_Challenge->Cell_Lysis Centrifugation 5. Centrifuge to Pellet Aggregated Proteins Cell_Lysis->Centrifugation Supernatant_Collection 6. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot 7. Analyze by Western Blot Supernatant_Collection->Western_Blot Data_Analysis 8. Generate Melt Curve Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimizing the Experimental Half-Life of L-648051

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental half-life of L-648051, a leukotriene D4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-648,051 and why is its experimental half-life a concern?

A1: L-648,051 is a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor.[1] Published data indicates that it displays poor activity following intraduodenal administration, which suggests challenges with its oral bioavailability and likely a short in vivo half-life due to rapid metabolism and elimination.[1][2] For researchers, a short experimental half-life can complicate the interpretation of in vitro and in vivo study results, requiring specific strategies to ensure stable and effective compound concentrations.

Q2: What are the likely metabolic pathways that contribute to the short half-life of L-648,051?

A2: While specific metabolic pathways for L-648,051 are not extensively detailed in publicly available literature, we can infer potential routes based on its chemical structure, which includes a phenylbutyrate moiety, and the known metabolism of other leukotriene antagonists. Likely metabolic pathways include:

  • Omega-oxidation and subsequent beta-oxidation: This is a common metabolic route for leukotrienes and could be a pathway for L-648,051 degradation.[3]

  • Glucuronidation: The presence of a hydroxyl group and a carboxylic acid in its structure makes L-648,051 a candidate for conjugation with glucuronic acid, a common phase II metabolic reaction that facilitates excretion.

  • Oxidation of the propylphenoxy side chain: The alkyl and aromatic components of the molecule are susceptible to oxidation by cytochrome P450 enzymes in the liver.

Q3: What initial steps can I take to assess the experimental half-life of L-648,051 in my system?

A3: To begin, it is crucial to determine the compound's stability in your specific experimental setup. We recommend conducting two primary in vitro assays:

  • Metabolic Stability Assay: Using liver microsomes or hepatocytes to assess how quickly the compound is metabolized by liver enzymes.

  • Plasma Stability Assay: To determine the compound's stability in plasma, identifying any degradation caused by plasma enzymes.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Rapid disappearance of L-648,051 in in vitro assays (e.g., cell culture). Metabolic degradation by cellular enzymes (e.g., cytochrome P450s).1. Co-administer a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact on half-life.2. If using primary cells with high metabolic activity, consider using a cell line with lower metabolic capacity for initial screening experiments.
Low oral bioavailability and short half-life in animal models. Poor absorption from the gastrointestinal tract and/or rapid first-pass metabolism in the liver.1. Formulation Strategies: Improve solubility and absorption by formulating L-648,051 in a suitable vehicle. Options include lipid-based formulations (e.g., SEDDS - self-emulsifying drug delivery systems), amorphous solid dispersions, or complexation with cyclodextrins.[1][4]2. Route of Administration: For initial efficacy studies, consider alternative routes of administration that bypass first-pass metabolism, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.[5]
Inconsistent results between experimental repeats. Instability of the compound in the assay medium or stock solution.1. Verify the stability of L-648,051 in your experimental buffer and at the incubation temperature over the time course of your experiment.2. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment and minimize freeze-thaw cycles.

Strategies to Improve Experimental Half-Life

The following table summarizes potential strategies to enhance the experimental half-life of L-648,051 for in vitro and in vivo studies.

StrategyDescriptionApplicability
Chemical Modification Strategically modify the chemical structure to block sites of metabolism. For example, introducing halogens at metabolically active sites can sometimes increase half-life.[6][7]In vitro & In vivo
Formulation with Excipients Incorporate L-648,051 into formulations that protect it from degradation or enhance its absorption. This can include nanoparticles, liposomes, or microencapsulation.[3]In vivo
Co-administration with Inhibitors For in vitro studies, co-administer with known inhibitors of metabolic enzymes (e.g., P450 inhibitors) to reduce the rate of degradation. This is primarily a tool to understand the metabolic pathway.In vitro
Prodrug Approach Modify the structure to create a prodrug that is less susceptible to metabolism and is converted to the active L-648,051 at the target site.In vivo

Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of L-648,051 by liver microsomal enzymes.

Methodology:

  • Prepare Reagents:

    • L-648,051 stock solution (e.g., 1 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal solution and phosphate buffer to 37°C.

    • Add L-648,051 to the microsomal solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.[8]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentration of L-648,051 using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of L-648,051 remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Plasma Stability Assay

Objective: To determine the stability of L-648,051 in plasma.

Methodology:

  • Prepare Reagents:

    • L-648,051 stock solution (e.g., 1 mM in DMSO).

    • Pooled plasma (human, rat, or mouse).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Add L-648,051 to the plasma to a final concentration of 1 µM.

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma mixture and add it to the quenching solution.[9][10]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentration of L-648,051 using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of L-648,051 remaining at each time point compared to the 0-minute sample.

    • Determine the half-life if significant degradation is observed.

Visualizations

G cluster_0 Leukotriene D4 Signaling Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq Protein Activation CysLT1R->Gq L648051 L-648,051 L648051->CysLT1R Antagonizes PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Bronchoconstriction) Ca_PKC->Response

Caption: Signaling pathway of Leukotriene D4 and the antagonistic action of L-648,051.

G cluster_1 In Vitro Half-Life Determination Workflow start Prepare L-648,051 Stock Solution microsomes Metabolic Stability Assay (Liver Microsomes/Hepatocytes) start->microsomes plasma Plasma Stability Assay start->plasma incubation Incubate at 37°C (Time Course) microsomes->incubation plasma->incubation quench Quench Reaction (Cold Acetonitrile) incubation->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Experimental workflow for determining the in vitro half-life of L-648,051.

G cluster_2 Potential Causes cluster_3 Troubleshooting Strategies Troubleshooting Short Experimental Half-Life of L-648,051 Metabolism Rapid Metabolic Degradation Troubleshooting->Metabolism Absorption Poor GI Absorption Troubleshooting->Absorption Instability Chemical Instability Troubleshooting->Instability Inhibitors Use Metabolic Inhibitors (In Vitro) Metabolism->Inhibitors Prodrug Design a Prodrug Metabolism->Prodrug Formulation Improve Formulation (e.g., SEDDS, Nanoparticles) Absorption->Formulation Route Change Administration Route (e.g., IV, IP, SC) Absorption->Route Instability->Formulation

Caption: Logical relationship for troubleshooting the short half-life of L-648,051.

References

Technical Support Center: L-648051 In Vivo Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the rapid in vivo metabolism of L-648051.

Disclaimer: Publicly available literature does not provide specific details on the metabolic pathways of this compound. The information herein offers general guidance and standardized methodologies for researchers to investigate the metabolism of this compound or similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is known about the in vivo metabolism of this compound?

A1: this compound is a potent and specific leukotriene D4 antagonist. Published information indicates that it undergoes rapid metabolism and elimination in vivo. This characteristic is considered an advantage for topical aerosol administration, as it minimizes systemic exposure. However, for systemic applications, this rapid clearance presents a significant challenge. The specific metabolic pathways and the enzymes involved have not been detailed in publicly available literature.

Q2: What are the likely metabolic pathways for a compound like this compound?

A2: While specific data is unavailable for this compound, compounds of similar structure often undergo Phase I and Phase II metabolism.

  • Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose polar functional groups. Cytochrome P450 (CYP) enzymes, abundant in the liver, are major contributors to these reactions.

  • Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs), sulfation, and glutathione conjugation.

Q3: How can I determine the metabolic stability of this compound in my laboratory?

A3: The metabolic stability of this compound can be assessed using in vitro systems that contain drug-metabolizing enzymes. The most common and initial assay is the liver microsomal stability assay . This assay utilizes the microsomal fraction of liver cells, which is rich in Phase I enzymes like CYPs. By incubating this compound with liver microsomes and necessary cofactors (e.g., NADPH), you can measure the rate of its disappearance over time to determine its intrinsic clearance. For a more comprehensive metabolic profile, including Phase II metabolism, primary hepatocytes can be used.

Q4: My in vitro results for this compound show high metabolic instability. What are the next steps?

A4: High in vitro metabolic instability is a strong indicator of rapid in vivo clearance. The next steps should focus on:

  • Metabolite Identification: Identify the major metabolites formed in your in vitro system using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • "Soft Spot" Analysis: Determine the sites on the this compound molecule that are most susceptible to metabolism (metabolic "soft spots").

  • Structural Modification: In collaboration with medicinal chemists, design and synthesize analogs of this compound where the identified "soft spots" are modified to be less susceptible to metabolic enzymes. This process is often referred to as "metabolic hardening." Common strategies include replacing metabolically labile hydrogen atoms with fluorine or deuterium, or altering susceptible functional groups.

Troubleshooting Guides

Troubleshooting In Vitro Metabolic Stability Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells - Inconsistent pipetting- Poor cell/microsome health or distribution- Compound precipitation- Use calibrated pipettes and ensure proper mixing.- Ensure uniform cell/microsome suspension before and during plating.- Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically be <0.5%.
No metabolism observed (compound appears too stable) - Inactive enzymes- Incorrect cofactor- Non-enzymatic degradation- Use a positive control compound with known metabolic instability to verify enzyme activity.- Ensure the correct cofactor (e.g., NADPH for CYP-mediated metabolism) is added and is not degraded.- Run a control incubation without enzymes/cofactors to assess the chemical stability of this compound in the assay buffer.
Very rapid disappearance of this compound, even at the first time point - Extremely high metabolic rate- Non-specific binding to plasticware or proteins- Reduce the incubation time and/or the concentration of microsomes/cells.- Use low-binding plates and assess non-specific binding by running a control with heat-inactivated microsomes.
Poor correlation between in vitro and in vivo results - Extrahepatic metabolism (metabolism in tissues other than the liver)- Involvement of metabolic pathways not present in microsomes (e.g., cytosolic enzymes)- Active drug transporters influencing in vivo distribution- Investigate metabolism in microsomes from other tissues (e.g., intestine, lung, kidney).- Use hepatocytes, which contain a broader range of metabolic enzymes.- Conduct further studies to investigate the role of drug transporters.

Quantitative Data Summary

As specific pharmacokinetic data for this compound is not publicly available, the following table presents a hypothetical summary for illustrative purposes. Researchers should aim to generate similar data for this compound and its analogs to guide their drug development efforts.

Parameter This compound (Hypothetical) Analog A (Hypothetical) Analog B (Hypothetical)
In Vitro Half-Life (t½) in Human Liver Microsomes (min) < 52560
In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) 2505015
In Vivo Half-Life (t½) in Rat (hours) 0.52.56.0
In Vivo Clearance (CL) in Rat (mL/min/kg) 80155
Oral Bioavailability (%) in Rat < 12050

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with human liver microsomes.

2. Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil or testosterone)

  • Acetonitrile (containing an internal standard for LC-MS analysis)

  • 96-well plates (low-binding)

  • Incubator/shaker (37°C)

3. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding the following to each well of a 96-well plate:

    • Potassium Phosphate Buffer

    • This compound (final concentration typically 1 µM)

    • Human Liver Microsomes (final concentration typically 0.5 mg/mL)

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Include the following controls:

    • No Cofactor Control: Incubate this compound with microsomes without the NADPH regenerating system to assess non-NADPH mediated metabolism.

    • No Microsome Control: Incubate this compound in the buffer with the NADPH regenerating system but without microsomes to assess chemical stability.

    • Positive Control: Incubate the positive control compound under the same conditions to verify enzyme activity.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizations

G cluster_0 Phase 1: In Vitro Metabolism Studies cluster_1 Phase 2: Lead Optimization Compound (this compound) Compound (this compound) Liver Microsome Assay Liver Microsome Assay Compound (this compound)->Liver Microsome Assay Hepatocyte Assay Hepatocyte Assay Compound (this compound)->Hepatocyte Assay Metabolite Identification (LC-MS) Metabolite Identification (LC-MS) Liver Microsome Assay->Metabolite Identification (LC-MS) Hepatocyte Assay->Metabolite Identification (LC-MS) Metabolically Stable? Metabolically Stable? Metabolite Identification (LC-MS)->Metabolically Stable? Proceed to In Vivo PK Proceed to In Vivo PK Metabolically Stable?->Proceed to In Vivo PK Yes Identify 'Soft Spots' Identify 'Soft Spots' Metabolically Stable?->Identify 'Soft Spots' No Synthesize Analogs Synthesize Analogs Identify 'Soft Spots'->Synthesize Analogs Re-evaluate In Vitro Metabolism Re-evaluate In Vitro Metabolism Synthesize Analogs->Re-evaluate In Vitro Metabolism Re-evaluate In Vitro Metabolism->Metabolically Stable?

Caption: Experimental workflow for investigating and addressing rapid metabolism.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidized Metabolite Oxidized Metabolite This compound->Oxidized Metabolite CYP450 Hydrolyzed Metabolite Hydrolyzed Metabolite This compound->Hydrolyzed Metabolite Esterase Glucuronide Conjugate Glucuronide Conjugate Oxidized Metabolite->Glucuronide Conjugate UGT Sulfate Conjugate Sulfate Conjugate Hydrolyzed Metabolite->Sulfate Conjugate SULT

Caption: A hypothetical metabolic pathway for this compound.

Technical Support Center: L-648051 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-648051 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating variability and troubleshooting common issues encountered during experiments with the leukotriene D4 (LTD4) receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). It functions by blocking the binding of cysteinyl leukotrienes, such as LTD4, to the CysLT1 receptor, thereby inhibiting downstream signaling pathways that lead to smooth muscle contraction, inflammation, and other physiological responses associated with conditions like asthma.

Q2: Which functional assays are most suitable for characterizing this compound activity?

A2: The most common functional assays for characterizing CysLT1 receptor antagonists like this compound include:

  • Smooth Muscle Contraction Assays: Directly measuring the inhibitory effect of this compound on LTD4-induced contraction of tissues like guinea pig trachea or ileum.

  • Calcium Mobilization Assays: Quantifying the ability of this compound to block LTD4-induced increases in intracellular calcium in cells expressing the CysLT1 receptor.

  • Radioligand Binding Assays: Determining the binding affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Q3: What are the primary sources of variability in this compound functional assays?

A3: Variability can arise from several factors, including:

  • Reagent Quality and Handling: Purity and stability of this compound and LTD4, as well as proper storage and handling of all reagents.

  • Cell Line/Tissue Preparation: Health and passage number of cell lines, and consistency in tissue dissection and preparation.

  • Experimental Conditions: Fluctuations in temperature, pH, and incubation times.

  • Assay-Specific Variables: Inconsistent cell densities, dye loading in calcium assays, or incomplete washing in binding assays.

Q4: How does the CysLT1 receptor signal, and how does this compound interfere with this?

A4: The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1] Upon activation by LTD4, Gq/11 activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium, which is a key event in smooth muscle contraction.[2] this compound, as a competitive antagonist, physically blocks LTD4 from binding to the receptor, thus preventing the initiation of this signaling cascade.

CysLT1 Receptor Signaling Pathway

CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates L648051 This compound L648051->CysLT1R Binds & Blocks Gq11 Gq/11 CysLT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Increases Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates

Caption: CysLT1 receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

Smooth Muscle Contraction Assays
Problem Potential Cause Recommended Solution
High variability in tissue response Inconsistent tissue dissection or handling.Standardize the dissection protocol to ensure uniform tissue size and orientation. Handle tissues gently to avoid damage.
Tissue desensitization.Ensure adequate washout periods between agonist applications. Pre-incubate with antagonists for a consistent duration.
Variability in buffer composition or temperature.Use freshly prepared, pH-adjusted physiological salt solution and maintain a constant temperature (e.g., 37°C) in the organ bath.
No response to LTD4 Degraded LTD4 agonist.Prepare fresh LTD4 solutions for each experiment from a validated stock. Aliquot and store stocks at -80°C.
Incorrect tissue preparation.Verify that the tissue (e.g., guinea pig trachea) is properly mounted and under appropriate tension.
Low receptor expression in the tissue batch.If possible, screen different tissue sources or batches for responsiveness.
This compound shows no inhibitory effect Inactive this compound compound.Verify the purity and integrity of the this compound stock. Prepare fresh dilutions for each experiment.
Insufficient pre-incubation time.Ensure this compound is pre-incubated with the tissue for a sufficient time to reach equilibrium before adding the agonist.
Calcium Mobilization Assays
Problem Potential Cause Recommended Solution
High background fluorescence Incomplete hydrolysis of AM ester form of the dye.Increase the incubation time with the calcium-sensitive dye or perform the incubation at a slightly higher temperature (e.g., 37°C).[3]
Autofluorescence from compounds or media.Run controls with compound and media alone to assess background. Use phenol red-free media.
Low signal-to-noise ratio Suboptimal cell density.Titrate the cell seeding density to find the optimal number of cells per well that gives a robust signal.
Inefficient dye loading.Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure even dye distribution in each well.
Low receptor expression.Use a cell line with confirmed high expression of the CysLT1 receptor. Consider transient transfection if using a non-endogenous system.
Inconsistent results between wells Uneven cell plating.Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure a uniform monolayer.
Pipetting errors.Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening to minimize variability.
No response to LTD4 Cell health is compromised.Ensure cells are healthy and in the logarithmic growth phase before the assay. Avoid over-confluency.
Inactive G-protein coupling.For recombinant systems, ensure co-expression of a suitable G-protein (e.g., Gαq) if the host cell line lacks the appropriate signaling machinery.[4]
Radioligand Binding Assays
Problem Potential Cause Recommended Solution
High non-specific binding (NSB) Radioligand sticking to filters or plates.Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI). Increase the number and volume of wash steps.[5]
Concentration of unlabeled ligand is too low.Use a high concentration of a structurally distinct, unlabeled ligand (at least 1000x the Kd of the radioligand) to define NSB.[6]
Low specific binding Low receptor density in the membrane preparation.Use a cell line with higher receptor expression or optimize membrane preparation to enrich for the receptor.
Degraded radioligand.Check the age and storage conditions of the radioligand. Perform a saturation binding experiment to confirm its affinity.
High variability between replicates Incomplete separation of bound and free ligand.Optimize the filtration and washing steps to be rapid and consistent. Ensure the vacuum is applied evenly across the filter plate.[7]
Pipetting inaccuracies, especially with small volumes.Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing at each step.
Assay not reaching equilibrium Insufficient incubation time.Determine the time to reach equilibrium by performing a time-course experiment at a radioligand concentration below the Kd.[8]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines a method for measuring this compound's ability to inhibit LTD4-induced calcium mobilization in CHO-K1 cells stably expressing the human CysLT1 receptor.

Materials:

  • CHO-K1/CysLT1 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium-sensitive dye

  • Probenecid

  • LTD4 and this compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Methodology:

  • Cell Plating: Seed CHO-K1/CysLT1 cells in 96-well plates at an optimized density and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove growth media from the cell plate and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer in a separate 96-well compound plate.

    • Prepare a solution of LTD4 at a concentration that gives a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Wash the cell plate with assay buffer to remove excess dye.

    • Place both the cell plate and compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will add the this compound solutions to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes).

    • The instrument will then add the LTD4 solution to all wells.

    • Measure the fluorescence intensity over time to record the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.

Calcium_Assay_Workflow Start Start: Seed Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Load_Cells Load Cells with Dye (60 min, 37°C) Incubate_Overnight->Load_Cells Prepare_Dye Prepare Loading Buffer (Fluo-4 AM + Probenecid) Prepare_Dye->Load_Cells Wash_Cells Wash Cells Load_Cells->Wash_Cells Prepare_Compounds Prepare this compound and LTD4 Plates Add_Antagonist Add this compound (Antagonist) Prepare_Compounds->Add_Antagonist Read_Baseline Read Baseline Fluorescence Wash_Cells->Read_Baseline Read_Baseline->Add_Antagonist Incubate_Antagonist Incubate (15-30 min) Add_Antagonist->Incubate_Antagonist Add_Agonist Add LTD4 (Agonist) Incubate_Antagonist->Add_Agonist Read_Signal Measure Fluorescence Signal Add_Agonist->Read_Signal Analyze Analyze Data (IC50) Read_Signal->Analyze

Caption: Workflow for a calcium mobilization assay to test this compound.

Protocol 2: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the CysLT1 receptor using [3H]-LTD4.

Materials:

  • Membrane preparation from cells expressing CysLT1 receptor

  • [3H]-LTD4 (Radioligand)

  • This compound (unlabeled competitor)

  • Unlabeled LTD4 (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-LTD4 (typically at or below its Kd), and the membrane preparation.

    • For total binding, add buffer.

    • For non-specific binding, add a high concentration of unlabeled LTD4.

    • For competition, add serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Binding_Assay_Workflow Start Start: Prepare Reagents Setup_Plate Set up 96-well plate: - Membranes - [³H]-LTD4 - Buffer or Competitors Start->Setup_Plate Incubate Incubate to Equilibrium (e.g., 60-90 min, 25°C) Setup_Plate->Incubate Filter Rapid Filtration over GF/C Plate Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Dry_Plate Dry Filter Plate Wash->Dry_Plate Add_Scintillant Add Scintillation Fluid Dry_Plate->Add_Scintillant Count Count Radioactivity Add_Scintillant->Count Analyze Analyze Data (IC50, Ki) Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

References

L-648051 vehicle and solvent compatibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the leukotriene D4 receptor antagonist, L-648051. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solvent compatibility and vehicle selection during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Leukotrienes are inflammatory mediators that play a key role in the pathophysiology of asthma and other inflammatory conditions. By blocking the CysLT1 receptor, this compound inhibits the bronchoconstrictor and pro-inflammatory effects of leukotriene D4 (LTD4).

Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?

A2: this compound, like many small molecule antagonists, is expected to have low aqueous solubility. Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous buffer is a common issue known as "antisolvent precipitation." This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.

Q3: What solvents are recommended for preparing a stock solution of this compound?

SolventRecommended Use
Dimethyl Sulfoxide (DMSO)Primary recommendation for initial stock solutions
N,N-Dimethylformamide (DMF)Alternative to DMSO
EthanolMay be used, but solubility might be lower

Important Note: The final concentration of the organic solvent in your aqueous experimental medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in your biological assays.

Q4: How can I improve the solubility of this compound in my aqueous experimental medium?

A4: If you are experiencing precipitation, consider the following strategies:

  • Optimize Solvent Addition: Add the concentrated stock solution of this compound to your aqueous buffer slowly and with constant, gentle vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • pH Adjustment: The solubility of this compound may be pH-dependent. If your experimental conditions allow, you can investigate the effect of adjusting the pH of your buffer.

  • Use of Solubilizing Agents: For some poorly soluble compounds, the use of solubilizing agents such as polysorbate 80 (Tween 80) or other non-ionic surfactants in the aqueous buffer can help to form micelles and increase solubility. This approach should be validated to ensure the solubilizing agent does not interfere with your assay.

Troubleshooting Guide: Solvent Compatibility Issues

This guide provides a systematic approach to troubleshooting common issues related to this compound vehicle and solvent compatibility.

Issue 1: this compound powder is not dissolving in the chosen organic solvent.

  • Possible Cause: The concentration of this compound is too high for the selected solvent.

  • Troubleshooting Steps:

    • Try to dissolve a smaller amount of the compound in the same volume of solvent.

    • Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Be cautious, as excessive heat may degrade the compound.

    • If the compound still does not dissolve, consider switching to a stronger organic solvent (e.g., from ethanol to DMSO).

Issue 2: A precipitate forms immediately upon diluting the this compound stock solution into the aqueous buffer.

  • Possible Cause: "Antisolvent precipitation" due to the low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound in your experiment.

    • Prepare a more dilute stock solution and add a larger volume to your aqueous buffer, ensuring the final organic solvent concentration remains low.

    • Employ the slow addition with vortexing technique described in the FAQs.

    • Pre-warm the aqueous buffer to 37°C before adding the stock solution.

Issue 3: The solution is initially clear after dilution but becomes cloudy or shows precipitation over time.

  • Possible Cause 1: The compound is slowly precipitating out of the supersaturated solution.

  • Troubleshooting Steps:

    • Prepare fresh dilutions immediately before each experiment.

    • Reduce the final concentration of this compound.

  • Possible Cause 2: The compound is unstable in the aqueous buffer over time.

  • Troubleshooting Steps:

    • Assess the stability of this compound in your buffer by preparing a solution and monitoring it for precipitation at different time points (e.g., 1, 2, 4, and 24 hours).

    • If instability is observed, prepare fresh solutions for each experiment and minimize the time between dilution and use.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Accurately weigh a small amount of this compound powder (e.g., 1 mg or 5 mg).

  • Add a precise volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer

  • Bring the aqueous experimental buffer to the desired temperature (e.g., 37°C).

  • While gently vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution drop-wise.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared working solution in your experiment immediately.

Visualizations

Leukotriene_Signaling_Pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid cPLA2 LTA4 Leukotriene A4 (LTA4) ArachidonicAcid->LTA4 5-LOX LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to CellularResponse Cellular Response (Bronchoconstriction, Inflammation) CysLT1R->CellularResponse Activates L648051 This compound L648051->CysLT1R Antagonizes

Caption: Signaling pathway of Leukotriene D4 and the antagonistic action of this compound.

Experimental_Workflow_Solubility_Testing Start Start: Determine Required Final Concentration PrepStock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->PrepStock Dilute Slowly Add Stock to Aqueous Buffer with Mixing PrepStock->Dilute Observe Visually Inspect for Precipitation Dilute->Observe Clear Solution is Clear: Proceed with Experiment Observe->Clear No Precipitate Precipitation Observed Observe->Precipitate Yes End End Clear->End Troubleshoot Troubleshoot: - Lower Concentration - Adjust Protocol Precipitate->Troubleshoot Troubleshoot->Dilute

Caption: Experimental workflow for preparing and testing the solubility of this compound.

Troubleshooting_Logic Start Issue: Precipitation of this compound Immediate Immediate Precipitation upon Dilution? Start->Immediate Delayed Delayed Precipitation (Clear then Cloudy)? Immediate->Delayed No Antisolvent Likely Antisolvent Precipitation Immediate->Antisolvent Yes Supersaturation Likely Supersaturation or Instability Delayed->Supersaturation Yes Action1 Action: 1. Lower Final Concentration 2. Slow Addition with Vortexing Antisolvent->Action1 End Resolution Action1->End Action2 Action: 1. Prepare Fresh Solutions 2. Reduce Time to Use Supersaturation->Action2 Action2->End

Caption: Logical relationship for troubleshooting this compound precipitation issues.

Best practices for storing and handling L-648051

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of L-648051, a selective and competitive leukotriene D4 (LTD4) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by leukotriene D4 (LTD4), a potent inflammatory mediator. This inhibition helps to mitigate inflammatory responses such as bronchoconstriction and smooth muscle contraction.

Q2: What are the recommended storage conditions for this compound?

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, it is recommended to use a suitable organic solvent such as DMSO or ethanol. The solubility of similar compounds, like Montelukast sodium, is low in acidic aqueous solutions and increases with a higher pH. It is sparingly soluble in water but soluble in ethanol and methanol.[1] Ensure the compound is fully dissolved before further dilution into aqueous buffers for your experiments. It is crucial to consider the final solvent concentration in your assay to avoid any cytotoxic effects on the cells.[1]

Q4: What is the stability of this compound in solution?

A4: Specific stability data for this compound in solution is not available. However, as a general guideline, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The stability of the compound in your specific experimental medium should be validated.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Inconsistent or No Inhibitory Effect
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment. If using a stored stock solution, verify its integrity. Degradation of the compound can lead to a loss of activity and variable results.[1]
Incorrect Concentration Verify the calculations for your dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50) for your specific assay.
Low Cell Receptor Expression Ensure the cell line used expresses a sufficient level of the CysLT1 receptor. This can be verified through techniques like qPCR or western blotting.
Solubility Issues Ensure this compound is completely dissolved in the experimental buffer. Precipitation of the compound will lead to inaccurate concentrations and inconsistent results. Consider the pH of your solution, as the solubility of similar leukotriene receptor antagonists can be pH-dependent.[1]
Off-Target Effects To confirm that the observed effect is specific to CysLT1 receptor antagonism, use a structurally different leukotriene receptor antagonist as a positive control. Additionally, a rescue experiment can be performed by adding an excess of the natural ligand, LTD4. Using a cell line that does not express the CysLT1 receptor can serve as a negative control.[1]
High Background or Non-Specific Effects
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the assay is not toxic to the cells. Perform a vehicle control to assess the effect of the solvent alone. High concentrations of the solvent may induce cytotoxicity, which can confound the results.[1]
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay to ensure that the observed effects are not due to cell death.[1]
Contamination Ensure all reagents and cell cultures are free from microbial contamination.

Experimental Protocols

General Protocol for an In Vitro Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on LTD4-induced smooth muscle contraction.

1. Tissue Preparation:

  • Isolate smooth muscle tissue (e.g., guinea pig trachea or ileum) and cut it into strips.

  • Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Equilibration:

  • Allow the tissue to equilibrate under a resting tension for at least 60 minutes. During this time, replace the bath solution every 15-20 minutes.

3. This compound Incubation:

  • Add varying concentrations of this compound to the organ baths and incubate for a predetermined period (e.g., 30 minutes) to allow for receptor binding. Include a vehicle control.

4. Agonist Stimulation:

  • Add a concentration of LTD4 known to induce a submaximal contraction to the organ baths.

5. Data Acquisition:

  • Record the contractile response using an isometric force transducer.

6. Data Analysis:

  • Measure the amplitude of the contraction in the presence and absence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the leukotriene D4 signaling pathway and a general experimental workflow for testing this compound.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds Gq Gq protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction L648051 This compound (Antagonist) L648051->CysLT1R Blocks

Caption: Leukotriene D4 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow A Prepare Stock Solution of this compound D Incubate with this compound (or Vehicle) A->D B Prepare Smooth Muscle Tissue Strips C Equilibrate Tissue in Organ Bath B->C C->D E Stimulate with LTD4 D->E F Record Contractile Response E->F G Analyze Data (Calculate % Inhibition, IC50) F->G

Caption: General experimental workflow for an in vitro smooth muscle contraction assay.

References

Validation & Comparative

A Comparative Guide to L-648051 and Montelukast in Leukotriene Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-648051 and montelukast, two prominent antagonists of the cysteinyl leukotriene receptor 1 (CysLT1). By examining their performance based on available experimental data, this document aims to offer a clear, objective resource for researchers in pharmacology and drug development.

Introduction

Cysteinyl leukotrienes (CysLTs), including leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4), are potent inflammatory lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis by binding to CysLT receptors.[1][2] The CysLT1 receptor, in particular, mediates key pathological responses including bronchoconstriction, airway edema, and inflammatory cell recruitment.[2][3]

Montelukast is a selective and orally active leukotriene receptor antagonist that specifically inhibits the CysLT1 receptor.[4] It is a widely used medication for the treatment of chronic asthma and to relieve symptoms of seasonal allergic rhinitis.[5] this compound is also a selective and competitive antagonist of the LTD4 receptor.[6] This guide will delve into a quantitative comparison of their efficacy in blocking the CysLT1 receptor, supported by detailed experimental methodologies.

Mechanism of Action: CysLT1 Receptor Antagonism

Both this compound and montelukast are competitive antagonists of the CysLT1 receptor. They function by binding to the receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes, primarily LTD4. This blockade inhibits the downstream signaling cascade that leads to inflammatory responses.

The binding of CysLTs to the CysLT1 receptor, a G protein-coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction, increased vascular permeability, and mucus secretion.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CysLT1 CysLT1 Receptor Gq11 Gq/11 CysLT1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds to Antagonist This compound or Montelukast Antagonist->CysLT1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Inflammatory Response (e.g., Bronchoconstriction) Ca2->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway.

Quantitative Comparison of Receptor Blockade

The potency of this compound and montelukast as CysLT1 receptor antagonists has been evaluated using various in vitro and in vivo experimental models. The following tables summarize the key quantitative data.

In Vitro Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a drug for its target receptor. In these assays, a radiolabeled ligand (e.g., [3H]LTD4) is incubated with a preparation of cell membranes containing the CysLT1 receptor. The ability of an unlabeled antagonist, such as this compound or montelukast, to displace the radiolabeled ligand is measured. The data is often presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

CompoundPreparationRadioligandParameterValue (nM)
Montelukast Guinea Pig Lung[3H]LTD4Ki0.18 ± 0.03[7]
Sheep Lung[3H]LTD4Ki4[7][8]
U937 Cell Membranes[3H]LTD4Ki0.52 ± 0.23[7]
This compound Guinea Pig Lung Homogenates[3H]LTD4KB4000

Note: KB is the equilibrium dissociation constant for a competitive antagonist, which is equivalent to Ki.

In Vitro Functional Antagonism

Functional assays, such as the guinea pig trachea contraction assay, measure the ability of an antagonist to inhibit the physiological response induced by an agonist. In this assay, the contraction of isolated tracheal smooth muscle in response to LTD4 is measured in the presence and absence of the antagonist. The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.

CompoundTissueAgonistParameterValue
Montelukast Guinea Pig TracheaLTD4pA29.3[7]
This compound Guinea Pig IleumLTD4pA27.7
Guinea Pig TracheaLTD4pA27.3
Guinea Pig TracheaLTE4pA27.4

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the Ki of a test compound for the CysLT1 receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest CysLT1-expressing cells (e.g., U937 or transfected cells) Homogenize Homogenize cells in lysis buffer Harvest->Homogenize Centrifuge1 Centrifuge at low speed to remove nuclei Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at high speed to pellet membranes Centrifuge1->Centrifuge2 Resuspend Resuspend and wash membrane pellet Centrifuge2->Resuspend Quantify Determine protein concentration Resuspend->Quantify Incubate Incubate membranes with [3H]LTD4 and varying concentrations of antagonist Quantify->Incubate Filter Rapidly filter to separate bound and free radioligand Wash Wash filters to remove non-specific binding Count Measure radioactivity using liquid scintillation counting Plot Plot % inhibition vs. antagonist concentration Count->Plot IC50 Determine IC50 value Plot->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • CysLT1 receptor-expressing cell membranes (e.g., from guinea pig lung homogenates or cultured cells like U937)

  • Radioligand: [3H]Leukotriene D4 ([3H]LTD4)

  • Test compound (this compound or montelukast)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cells or tissue and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, [3H]LTD4 (at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding (NSB): A high concentration of unlabeled LTD4, [3H]LTD4, and membrane preparation.

      • Competition: Varying concentrations of the test compound, [3H]LTD4, and membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Guinea Pig Trachea Contraction Assay

This ex vivo protocol is used to assess the functional antagonism of leukotriene-induced smooth muscle contraction.

cluster_prep Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis Isolate Isolate guinea pig trachea Prepare Prepare tracheal ring or spiral preparations Mount Mount tissue in organ bath containing physiological salt solution Equilibrate Equilibrate under tension Pretreat Pre-incubate with antagonist (this compound or montelukast) or vehicle Equilibrate->Pretreat Agonist Add cumulative concentrations of LTD4 Record Record isometric tension changes Plot Plot concentration-response curves for LTD4 Record->Plot Schild Perform Schild regression analysis Plot->Schild pA2 Determine pA2 value Schild->pA2

References

Comparing L-648051 and zafirlukast efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Efficacy Comparison: L-648051 and Zafirlukast as Cysteinyl Leukotriene Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of two cysteinyl leukotriene receptor antagonists: this compound and zafirlukast. Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators implicated in the pathophysiology of asthma and other inflammatory diseases. Their effects are mediated through CysLT receptors, primarily the CysLT1 receptor. Both this compound and zafirlukast are antagonists of this receptor, and this guide summarizes their in vitro efficacy based on available experimental data.

Mechanism of Action

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CysLT1).[1] By binding to this receptor, it prevents the binding of endogenous CysLTs like leukotriene D4 (LTD4) and E4 (LTE4), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[1] this compound also acts as a selective and competitive inhibitor of LTD4 binding.[2] Both compounds target the same receptor to mitigate the inflammatory cascade initiated by cysteinyl leukotrienes.

Quantitative Data Presentation

The following table summarizes the in vitro efficacy of this compound and zafirlukast. It is important to note that a direct head-to-head comparison is challenging due to the absence of studies performing parallel testing under identical experimental conditions. The data presented is compiled from separate studies and should be interpreted with consideration of the different assay systems and tissues used.

ParameterThis compoundZafirlukastAssay System
Receptor Binding Affinity
KB4.0 µM ([³H]LTD₄)Not ReportedGuinea pig lung homogenates
Kᵢ36.7 µM ([³H]LTC₄)0.26 nM ([³H]LTD₄)Guinea pig lung homogenates vs. Human recombinant CysLT1 in CHO-K1 cells[1]
Functional Antagonism
pA₂7.7 (vs. LTD₄)Not ReportedGuinea pig ileum contraction
pA₂7.3 (vs. LTD₄)Not ReportedGuinea pig trachea contraction
pA₂7.4 (vs. LTE₄)Not ReportedGuinea pig trachea contraction
pA₂7.5 (vs. LTF₄)Not ReportedGuinea pig trachea contraction
IC₅₀Not Reported0.6 µMInhibition of LTD₄-evoked mucus output in guinea-pig trachea

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

1. Membrane Preparation:

  • Membranes are prepared from a source rich in the target receptor, such as guinea pig lung tissue or cell lines engineered to overexpress the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).[1][3]

  • The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.[4]

  • The membrane pellet is washed and resuspended in the assay buffer.[4]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a radiolabeled ligand (e.g., [³H]LTD₄), the membrane preparation, and varying concentrations of the unlabeled competitor drug (this compound or zafirlukast).[1]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 ligand.[1]

3. Incubation and Filtration:

  • The plate is incubated to allow the binding to reach equilibrium.[1]

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[1]

4. Detection and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Specific binding is calculated by subtracting non-specific binding from total binding.[1]

  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by plotting the percentage of specific binding against the log concentration of the competitor.

  • The Kᵢ (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.[1]

Guinea Pig Trachea Contraction Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

1. Tissue Preparation:

  • Tracheal spirals are prepared from guinea pigs.

  • The preparations are mounted in organ baths containing a physiological salt solution (e.g., Tyrode's solution) gassed with oxygen and maintained at 37°C.[5]

2. Contraction Measurement:

  • The tissues are allowed to equilibrate under a resting tension.

  • A contractile agonist, such as LTD₄, is added to the organ bath to induce a sustained contraction, which is measured using an isometric force transducer.

  • The antagonist (this compound or zafirlukast) is then added in increasing concentrations to determine its ability to reverse the contraction.

3. Data Analysis:

  • Concentration-response curves are constructed to determine the potency of the antagonist, often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cysteinyl leukotriene signaling pathway and a general experimental workflow for comparing CysLT1 receptor antagonists.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds Gq Gq CysLT1R->Gq activates Gi Gi/o CysLT1R->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP₂ PLC->PIP2 hydrolyzes cAMP ↓ cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC activates Ras Ras PKC->Ras activates ERK ERK1/2 Ras->ERK activates Proliferation Cell Proliferation ERK->Proliferation Antagonist This compound or Zafirlukast Antagonist->CysLT1R blocks

Caption: CysLT1 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Characterization Start Select Compounds (this compound & Zafirlukast) BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assay (e.g., Trachea Contraction) Start->FunctionalAssay DetermineAffinity Determine Binding Affinity (Ki, IC₅₀) BindingAssay->DetermineAffinity DeterminePotency Determine Functional Potency (pA₂, IC₅₀) FunctionalAssay->DeterminePotency Comparison Compare In Vitro Efficacy DetermineAffinity->Comparison DeterminePotency->Comparison

Caption: General workflow for in vitro comparison.

References

L-648051: A Comparative Guide to its Leukotriene D4 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the functional antagonist activity of a compound is paramount. This guide provides a comparative analysis of L-648051, a potent and selective antagonist of the leukotriene D4 (LTD4) receptor, against other known LTD4 antagonists, FPL 55712 and L-649923. The data presented herein is derived from functional assays and receptor binding studies, offering a clear perspective on the compound's performance.

Quantitative Comparison of Antagonist Activity

The antagonist potency of this compound and its comparators has been evaluated using two primary methodologies: functional antagonism in tissue-based assays, quantified by the pA2 value derived from Schild plot analysis, and biochemical affinity in receptor binding assays, indicated by the inhibition constant (Ki).

CompoundFunctional Antagonism (pA2) Guinea Pig Trachea vs. LTD4Receptor Binding Affinity (Ki) vs. [3H]-LTD4 on Guinea Pig Lung Membranes (μM)
This compound 7.3[1]6.2[1]
FPL 55712 Not directly comparable in the same study2.0[1]
L-649923 Data not available in the searched literature0.4[1]

Note: A higher pA2 value indicates greater antagonist potency in functional assays. A lower Ki value signifies higher binding affinity to the receptor.

Signaling Pathways and Experimental Visualization

To elucidate the mechanism of action and the experimental approach, the following diagrams illustrate the LTD4 signaling pathway and the workflow for determining antagonist activity.

LTD4_Signaling_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Induces L648051 This compound L648051->CysLT1R Blocks

Caption: LTD4 Signaling Pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis tissue_isolation Isolate Guinea Pig Trachea tissue_mounting Mount Tracheal Rings in Organ Bath tissue_isolation->tissue_mounting equilibration Equilibration Period tissue_mounting->equilibration agonist_control Cumulative LTD4 Concentration-Response Curve (Control) equilibration->agonist_control antagonist_incubation Incubate with this compound agonist_control->antagonist_incubation agonist_antagonist Cumulative LTD4 Concentration-Response Curve (in presence of this compound) antagonist_incubation->agonist_antagonist dose_ratio Calculate Dose Ratios agonist_antagonist->dose_ratio schild_plot Construct Schild Plot (log(Dose Ratio - 1) vs. log[Antagonist]) dose_ratio->schild_plot pa2_determination Determine pA2 Value (x-intercept) schild_plot->pa2_determination

Caption: Workflow for Functional Assessment of this compound using Guinea Pig Trachea.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Guinea Pig Trachea Contraction Assay

This functional assay measures the ability of an antagonist to inhibit the contraction of tracheal smooth muscle induced by an agonist (LTD4).

a. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized by a humane method.

  • The trachea is carefully excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

  • Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • An initial resting tension of 1.0 g is applied to the tissues, which are then allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

b. Experimental Procedure:

  • After the equilibration period, a submaximal contraction is induced with a standard agonist (e.g., histamine or carbachol) to ensure tissue viability. The tissues are then washed until the baseline tension is restored.

  • A cumulative concentration-response curve to LTD4 is then established by adding the agonist in increasing concentrations to the organ bath and recording the steady-state contraction at each concentration.

  • Following washout and a re-equilibration period, the tissues are incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes).

  • In the continued presence of the antagonist, a second cumulative concentration-response curve to LTD4 is generated.

  • This procedure is repeated with different concentrations of the antagonist.

Schild Plot Analysis for Determination of pA2

Schild plot analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

a. Data Collection:

  • For each concentration of the antagonist tested in the guinea pig trachea contraction assay, the EC50 value (the concentration of LTD4 that produces 50% of the maximal response) is determined from the cumulative concentration-response curves.

b. Calculation of Dose Ratio (DR):

  • The dose ratio is calculated for each antagonist concentration using the following formula:

    • DR = (EC50 of LTD4 in the presence of antagonist) / (EC50 of LTD4 in the absence of antagonist)

c. Construction of the Schild Plot:

  • A graph is plotted with log(DR - 1) on the y-axis and the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

d. Determination of pA2:

  • For a competitive antagonist, the relationship should be linear with a slope that is not significantly different from 1.0.

  • The pA2 value is determined by the x-intercept of the linear regression line. A pA2 value is a measure of the antagonist's potency; a higher pA2 indicates a more potent antagonist.

Radioligand Receptor Binding Assay

This biochemical assay measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.

a. Membrane Preparation:

  • Guinea pig lungs are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

b. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a radiolabeled ligand (e.g., [3H]-LTD4) and the prepared cell membranes are incubated with varying concentrations of the unlabeled antagonist (e.g., this compound, FPL 55712, or L-649923).

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis:

  • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radiolabeled ligand is determined (IC50).

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the leukotriene D4 (LTD4) receptor antagonist L-648051 with its structurally related compounds, L-649,923 and FPL 55712. The following sections present a comprehensive overview of their cross-reactivity profiles, binding affinities, and functional potencies, supported by experimental data and detailed methodologies.

Cross-Reactivity and Selectivity Profile

The concept of cross-reactivity in the context of these compounds pertains to their ability to bind to and antagonize receptors other than their primary target, the cysteinyl-leukotriene 1 (CysLT1) receptor, for which LTD4 is a potent agonist. Extensive studies have demonstrated that this compound and L-649,923 are highly selective for the LTD4 receptor.

At concentrations where they effectively block LTD4-induced effects, neither this compound nor L-649,923 show significant antagonistic activity at receptors for other common inflammatory mediators and neurotransmitters. This high selectivity is crucial for minimizing off-target effects and ensuring that their therapeutic actions are specifically directed at the leukotriene signaling pathway.

Table 1: Cross-Reactivity Profile of this compound and L-649,923

CompoundReceptor TargetCross-Reactivity Observed
This compound AcetylcholineNo
HistamineNo
SerotoninNo
Prostaglandin F2αNo
U-44069 (Thromboxane A2 mimetic)No
L-649,923 AcetylcholineNo
HistamineNo
SerotoninNo
Prostaglandin F2αNo
U-44069 (Thromboxane A2 mimetic)No

Comparative Binding Affinity and Potency

The affinity of these compounds for the LTD4 receptor has been quantified through radioligand binding assays, while their functional potency as antagonists has been determined using isolated tissue preparations, such as the guinea pig trachea. The data consistently show that all three compounds are competitive antagonists at the LTD4 receptor.

Table 2: Comparative Binding Affinity and Functional Potency

CompoundBinding Affinity (Ki/KB) for [³H]LTD₄Functional Antagonist Potency (pA₂) vs LTD₄
This compound 4.0 µM (KB)7.3 (guinea pig trachea)
L-649,923 0.4 µM (Ki)7.2 (guinea pig trachea)
FPL 55712 ~3.1 µM (Ki)[1]Not explicitly found

Note: A lower Ki/KB value indicates higher binding affinity. A higher pA2 value indicates greater functional antagonist potency.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for determining the binding affinity of the test compounds for the LTD4 receptor in guinea pig lung membranes.

  • Membrane Preparation:

    • Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membrane fraction.

    • The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A constant concentration of radiolabeled LTD4 (e.g., [³H]LTD₄) is incubated with the lung membrane preparation.

    • Increasing concentrations of the unlabeled competitor compound (this compound, L-649,923, or FPL 55712) are added to displace the radioligand.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibitory constant (Ki or KB) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Guinea Pig Trachea Contraction Assay (Schild Analysis)

This functional assay is used to determine the potency and nature of the antagonism of the test compounds.

  • Tissue Preparation:

    • Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • The tissues are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curves:

    • A cumulative concentration-response curve to an agonist (e.g., LTD4) is generated to establish a baseline contractile response.

    • The tissues are then washed and incubated with a fixed concentration of the antagonist (this compound, L-649,923, or FPL 55712) for a predetermined period.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

    • For a competitive antagonist, the plot should be linear with a slope not significantly different from 1.

    • The pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the regression line.

Signaling Pathways and Experimental Workflow

Leukotriene D4 (LTD4) Receptor Signaling Pathway

LTD4 binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle contraction and other inflammatory responses. The primary pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key event in smooth muscle contraction.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases SMC Smooth Muscle Contraction Ca2->SMC Initiates

Caption: LTD4 signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Antagonist Evaluation

The evaluation of a potential LTD4 receptor antagonist involves a series of in vitro experiments to determine its binding affinity and functional potency. This workflow ensures a comprehensive characterization of the compound's pharmacological profile.

Antagonist_Evaluation_Workflow start Start: Candidate Antagonist binding_assay Radioligand Binding Assay (e.g., [³H]LTD₄ displacement) start->binding_assay functional_assay Functional Assay (e.g., Guinea Pig Trachea Contraction) start->functional_assay selectivity_assay Selectivity Assays (vs. other receptors) start->selectivity_assay calc_ki Calculate Ki/KB (Binding Affinity) binding_assay->calc_ki end End: Pharmacological Profile calc_ki->end schild_analysis Schild Plot Analysis functional_assay->schild_analysis det_pa2 Determine pA₂ (Functional Potency) schild_analysis->det_pa2 det_pa2->end assess_selectivity Assess Cross-Reactivity selectivity_assay->assess_selectivity assess_selectivity->end

Caption: Workflow for evaluating LTD4 receptor antagonists.

References

A Head-to-Head Comparison of the Cysteinyl Leukotriene Receptor Antagonists: L-648051 and FPL-55712

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key cysteinyl leukotriene (CysLT) receptor antagonists, L-648051 and FPL-55712. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators implicated in the pathophysiology of asthma and other inflammatory diseases. Their effects are mediated through CysLT receptors, making antagonists of these receptors a critical area of research and therapeutic development. This document summarizes their performance based on available experimental data, details the experimental protocols used for their characterization, and visualizes the underlying signaling pathways.

Quantitative Performance Comparison

The following tables summarize the key in vitro pharmacological parameters for this compound and FPL-55712, focusing on their receptor binding affinity and functional antagonism in guinea pig tissues.

Table 1: Receptor Binding Affinity
CompoundPreparationRadioligandKᵢ (µM)
This compound Guinea Pig Lung Membranes[³H]LTD₄6.2[1]
FPL-55712 Guinea Pig Lung Membranes[³H]LTD₄2.0[1]

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates a higher binding affinity.

Table 2: Functional Antagonism (Schild Analysis)
CompoundTissueAgonistpA₂ Value
This compound Guinea Pig TracheaLTD₄7.3
FPL-55712 Guinea Pig TracheaLTD₄Competitive antagonism observed, specific pA₂ value not provided in the comparative study. However, it is noted to be a competitive antagonist of various leukotrienes in this tissue.[2]

pA₂: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Mechanism of Action and Signaling Pathway

Both this compound and FPL-55712 are competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT₁). This receptor is a G-protein coupled receptor (GPCR) that, upon binding its cognate ligands (LTC₄, LTD₄, LTE₄), activates intracellular signaling cascades leading to smooth muscle contraction, increased vascular permeability, and mucus secretion. The primary signaling pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key step in smooth muscle contraction.

Cysteinyl_Leukotriene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leukotrienes Leukotrienes CysLT1_Receptor CysLT₁ Receptor Leukotrienes->CysLT1_Receptor Binds to G_Protein Gq/11 CysLT1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to L-648051_FPL-55712 This compound / FPL-55712 L-648051_FPL-55712->CysLT1_Receptor Antagonizes

Cysteinyl Leukotriene 1 (CysLT₁) Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison. These protocols are based on standard pharmacological assays and the methodologies described in the referenced literature.

Receptor Binding Assay ([³H]LTD₄ Displacement)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Receptor_Binding_Assay_Workflow cluster_preparation Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest Guinea Pig Lungs Homogenize Homogenize in Buffer Harvest->Homogenize Centrifuge Centrifuge to Isolate Crude Membranes Homogenize->Centrifuge Resuspend Resuspend Membrane Pellet Centrifuge->Resuspend Incubate Incubate Membranes with: - [³H]LTD₄ - Test Compound (this compound or FPL-55712) at various concentrations Resuspend->Incubate Separate Separate Bound and Free Radioligand via Filtration Incubate->Separate Quantify Quantify Radioactivity on Filter via Scintillation Counting Separate->Quantify Plot Plot % Inhibition vs. Log[Concentration] Quantify->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate

Workflow for the [³H]LTD₄ Radioligand Binding Assay.

Detailed Steps:

  • Tissue Preparation: Guinea pig lungs are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the crude membrane fraction, which is subsequently resuspended.[3]

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]LTD₄ and varying concentrations of the unlabeled antagonist (this compound or FPL-55712). Non-specific binding is determined in the presence of a high concentration of unlabeled LTD₄.[3]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific [³H]LTD₄ binding (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Contraction Assay (Schild Analysis)

This functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by an agonist.

Detailed Steps:

  • Tissue Preparation: A section of guinea pig trachea or ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[4]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist (e.g., LTD₄) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or FPL-55712) for a predetermined period.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The process is repeated with different concentrations of the antagonist. The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-intercept provides the pA₂ value.[5]

Summary and Conclusion

Both this compound and FPL-55712 are effective antagonists of the CysLT₁ receptor. Based on the available data:

  • Receptor Binding: FPL-55712 exhibits a higher binding affinity (lower Kᵢ) for the CysLT₁ receptor in guinea pig lung membranes compared to this compound.[1]

  • Functional Antagonism: Despite its lower binding affinity, this compound has been reported to be more potent in reversing ongoing LTD₄-induced contractions in guinea pig trachea.[1] This suggests that other factors, such as the kinetics of receptor association and dissociation, may play a significant role in its functional activity.

  • Clinical Development: this compound was investigated as a potential inhaled therapy for asthma and has been shown to be active and selective in humans.[6][7] FPL-55712 was one of the earliest identified leukotriene antagonists and served as a crucial pharmacological tool for elucidating the role of leukotrienes in pathophysiology.

This guide provides a comparative overview to aid researchers in understanding the pharmacological profiles of this compound and FPL-55712. The choice of antagonist for a particular study will depend on the specific experimental goals, including the desired route of administration and the specific aspects of CysLT receptor biology being investigated.

References

A Comparative Analysis of L-648,051 and L-649,923: Potency and Mechanism at the Cysteinyl Leukotriene Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leukotriene D4 (LTD4) receptor antagonists, L-648,051 and L-649,923. It delves into their performance, supported by experimental data, to elucidate their similarities and key differences in vitro and in vivo.

L-648,051 and L-649,923 are selective and competitive antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the inflammatory cascade, particularly in the pathophysiology of asthma and allergic rhinitis. Both compounds have been instrumental in characterizing the role of cysteinyl leukotrienes in bronchoconstriction. While they share a common mechanism of action, notable differences in their binding affinities and functional potencies have been observed.

Quantitative Performance Analysis

The following tables summarize the key quantitative data for L-648,051 and L-649,923, highlighting their binding affinities and functional antagonist potencies in various experimental models.

Table 1: Receptor Binding Affinities

CompoundRadioligandPreparationParameterValue
L-648,051 [³H]Leukotriene D₄Guinea Pig Lung HomogenatesKᵢ6.2 µM
[³H]Leukotriene C₄Guinea Pig Lung HomogenatesKᵢ36.7 µM
L-649,923 [³H]Leukotriene D₄Guinea Pig Lung HomogenatesKᵢ400 nM[1]
[³H]Leukotriene C₄Guinea Pig Lung HomogenatesKᵢ8.6 µM[1]

Table 2: Functional Antagonist Potency (pA₂ Values)

CompoundAgonistTissuepA₂ ValueSchild Plot Slope
L-648,051 Leukotriene D₄Guinea Pig Ileum7.7Not Reported
Leukotriene D₄Guinea Pig Trachea7.3Not Reported
Leukotriene E₄Guinea Pig Trachea7.4Not Reported
Leukotriene F₄Guinea Pig Trachea7.5Not Reported
L-649,923 Leukotriene D₄Guinea Pig Ileum8.1Not Reported[1]
Leukotriene D₄Guinea Pig Trachea7.20.7[1]
Leukotriene E₄Guinea Pig Trachea7.1Not Reported[1]
Leukotriene F₄Guinea Pig Trachea6.9Not Reported[1]

Mechanism of Action: The Cysteinyl Leukotriene Signaling Pathway

L-648,051 and L-649,923 exert their effects by competitively blocking the binding of cysteinyl leukotrienes, primarily LTD₄, to the CysLT1 receptor. This G-protein coupled receptor (GPCR) is predominantly coupled to the Gq alpha subunit. Upon activation by an agonist like LTD₄, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction, a hallmark of bronchoconstriction in asthma. By competitively inhibiting the initial binding of LTD₄, L-648,051 and L-649,923 prevent this downstream signaling.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction Induces LTD4 Leukotriene D₄ LTD4->CysLT1R Binds Antagonist L-648,051 / L-649,923 Antagonist->CysLT1R Blocks

CysLT1 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

The quantitative data presented in this guide were primarily derived from two key experimental methodologies: radioligand binding assays and isolated tissue contraction studies.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

1. Membrane Preparation:

  • Guinea pig lung tissue is homogenized in a cold buffer solution.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the CysLT1 receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of a radiolabeled ligand, such as [³H]Leukotriene D₄, is incubated with the prepared cell membranes.

  • Varying concentrations of the unlabeled competitor compound (L-648,051 or L-649,923) are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Isolated Tissue Contraction Assay (Schild Analysis)

This functional assay is used to determine the potency (pA₂) of a competitive antagonist in a physiological setting.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the trachea or a section of the ileum is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • The tissue is cut into rings (trachea) or segments (ileum) and mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.

  • The tissue is connected to an isometric force transducer to record changes in muscle tension.

2. Cumulative Concentration-Response Curve:

  • After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., Leukotriene D₄) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

3. Antagonist Incubation:

  • The tissue is washed to remove the agonist and allowed to return to its baseline tension.

  • A known concentration of the antagonist (L-648,051 or L-649,923) is added to the organ bath and incubated for a specific period.

4. Second Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. A competitive antagonist will cause a parallel rightward shift of this curve.

5. Schild Plot Analysis:

  • The process is repeated with several different concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • For a competitive antagonist, the x-intercept of the resulting linear regression is the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.

Schild_Analysis_Workflow cluster_protocol Schild Analysis Protocol cluster_analysis Data Analysis A1 Prepare Isolated Tissue (e.g., Guinea Pig Trachea) A2 Mount in Organ Bath and Connect to Transducer A1->A2 A3 Generate Control Agonist Concentration-Response Curve (CRC) A2->A3 A4 Wash Tissue A3->A4 A5 Incubate with a Fixed Concentration of Antagonist A4->A5 A6 Generate Agonist CRC in Presence of Antagonist A5->A6 A7 Repeat Steps 4-6 with Different Antagonist Concentrations A6->A7 B1 Calculate Dose Ratios for Each Antagonist Concentration A7->B1 Data from multiple CRCs B2 Construct Schild Plot: log(Dose Ratio - 1) vs. -log[Antagonist] B1->B2 B3 Determine pA₂ Value (x-intercept) B2->B3

Experimental Workflow for Schild Analysis.

Discussion and Conclusion

The data reveals a notable distinction between the two compounds. L-649,923 exhibits a significantly higher binding affinity for the CysLT1 receptor in guinea pig lung homogenates, with a Kᵢ value in the nanomolar range compared to the micromolar Kᵢ of L-648,051.[1] This suggests that L-649,923 binds more tightly to the receptor.

Functionally, in the guinea pig ileum, L-649,923 also demonstrates a higher antagonist potency with a pA₂ of 8.1, compared to 7.7 for L-648,051.[1] However, in the guinea pig trachea, L-648,051 appears to be a more potent antagonist of LTD₄-induced contractions (pA₂ of 7.3) than L-649,923 (pA₂ of 7.2).[1] Interestingly, the Schild plot for L-649,923 against LTD₄ in the trachea had a slope of 0.7, suggesting a non-competitive nature of antagonism in this specific tissue, whereas L-648,051 is described as a competitive antagonist.

A key observation from the literature is that L-648,051 is more effective at reversing ongoing LTD₄-induced contractions in guinea pig trachea. This discrepancy between binding affinity and functional reversal of contraction suggests that other factors, such as the kinetics of receptor binding and dissociation, may play a crucial role in the overall pharmacological profile of these compounds.

References

A Comparative Analysis of L-648051 and Newer Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leukotriene receptor antagonist L-648051 with newer agents in the same class, including montelukast, zafirlukast, and pranlukast. The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and experimental methodologies for evaluating these compounds.

Introduction to Leukotriene Receptor Antagonists

Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. They exert their effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). Antagonists of this receptor block the binding of cysteinyl leukotrienes, thereby mitigating downstream inflammatory responses such as bronchoconstriction, eosinophil recruitment, and mucus production. This compound was an early investigational antagonist in this class, while montelukast, zafirlukast, and pranlukast are newer, clinically established drugs.

Quantitative Comparison of Potency

Table 1: In Vitro Receptor Binding Affinity (Ki)

CompoundReceptor/Tissue SourceRadioligandKi (µM)Reference
This compound Guinea Pig Lung Membranes[³H]LTD₄6.2[1]
Montelukast Not Specified[³H]LTD₄0.00018[2]
Zafirlukast Human CysLT1 ReceptorNot Specified0.00026[2]
Pranlukast Lung Membranes[³H]LTD₄0.00099[2]

Table 2: In Vitro Functional Antagonism (IC50)

CompoundAssay TypeCell Line/TissueAgonistIC50 (µM)Reference
Pranlukast Inhibition of mucus outputGuinea-pig tracheaLTD₄0.3[3]
Zafirlukast Inhibition of mucus outputGuinea-pig tracheaLTD₄0.6[3]
Montelukast Calcium MobilizationdU937 cellsUTP7.7[4]
Montelukast Calcium MobilizationdU937 cellsUDP4.5[4]
Pranlukast Calcium MobilizationdU937 cellsUTP4.3[4]

Based on the available data, the newer antagonists montelukast, zafirlukast, and pranlukast exhibit significantly higher binding affinities (lower Ki values) for the CysLT1 receptor compared to this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antagonist potency. Below are representative protocols for key in vitro assays used to characterize leukotriene receptor antagonists.

Radioligand Binding Assay for CysLT1 Receptor

This assay determines the binding affinity of a test compound to the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Source: Cell membranes from a cell line expressing the human CysLT1 receptor (e.g., CHO-K1, U937 cells) or from tissue homogenates (e.g., guinea pig or human lung).[5][6]

  • Procedure:

    • Homogenize cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[5]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction.[6]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[6]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[6]

2. Binding Assay:

  • Components:

    • CysLT1 receptor-containing cell membranes.[5]

    • Radioligand: [³H]Leukotriene D₄ ([³H]LTD₄).[5]

    • Unlabeled test compound (e.g., this compound, montelukast) at various concentrations.[5]

    • Unlabeled LTD₄ at a high concentration to determine non-specific binding.[5]

    • Assay Buffer: Typically a modified Tris-HCl buffer (pH 7.4).[5]

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of unlabeled LTD₄ (for non-specific binding).[5]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C).[4][5]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[5]

    • Wash the filters with ice-cold assay buffer.[5]

    • Quantify the radioactivity retained on the filters using a scintillation counter.[5]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[5]

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding).[5]

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.

1. Cell Preparation:

  • Plate a CysLT1-expressing cell line (e.g., CHO-K1, U937) in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

2. Antagonist and Agonist Addition:

  • Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.

  • Place the plate in a fluorescence plate reader.

  • Add a known concentration of a CysLT1 agonist (e.g., LTD₄) to all wells to stimulate calcium mobilization.

3. Data Acquisition and Analysis:

  • Measure the change in fluorescence intensity over time.

  • The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.

  • Construct a concentration-response curve to determine the IC50 of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the leukotriene signaling pathway and a general workflow for a competitive radioligand binding assay.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX CysLT1_Receptor CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTD4->CysLT1_Receptor binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers Cellular_Response Cellular Response (Bronchoconstriction, Inflammation) Ca_Release->Cellular_Response leads to Antagonists This compound Montelukast Zafirlukast Pranlukast Antagonists->CysLT1_Receptor blocks

Caption: Leukotriene signaling pathway and antagonist inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (from CysLT1-expressing cells/tissue) Incubation 3. Incubation (Membranes + Radioligand +/- Competitor) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compounds) Reagent_Prep->Incubation Separation 4. Separation (Filtration to separate bound/free radioligand) Incubation->Separation Quantification 5. Quantification (Scintillation counting of bound radioligand) Separation->Quantification Data_Analysis 6. Data Analysis (Determine IC50 and Ki values) Quantification->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The available data indicates that newer leukotriene receptor antagonists such as montelukast, zafirlukast, and pranlukast are significantly more potent than the earlier compound, this compound, in binding to and antagonizing the CysLT1 receptor. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other novel antagonists. For a definitive comparison, future studies should ideally include this compound alongside these newer agents within the same experimental paradigm.

References

Validating the Mechanism of Action of L-648051: A Comparative Guide to Leukotriene D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-648051 with established leukotriene D4 (LTD4) receptor antagonists. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document serves as a valuable resource for validating the mechanism of action of this compound and similar compounds.

Executive Summary

This compound is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, the primary receptor for the potent bronchoconstrictor and pro-inflammatory mediator, leukotriene D4. To substantiate this mechanism, this guide compares the in vitro pharmacological profile of this compound with well-characterized CysLT1 receptor antagonists, including Montelukast, Zafirlukast, Pranlukast, and ICI 198,615. Propranolol, a beta-adrenergic receptor antagonist, is included as a negative control to demonstrate specificity. The presented data, derived from radioligand binding assays and functional smooth muscle contraction studies, collectively support the characterization of this compound as a specific LTD4 receptor antagonist.

Data Presentation: Comparative Pharmacology of this compound and Control Compounds

The following tables summarize the key quantitative data for this compound and the selected control compounds from two primary experimental assays: radioligand binding and functional antagonism of LTD4-induced guinea pig tracheal contraction.

Table 1: Leukotriene D4 Receptor Binding Affinity in Guinea Pig Lung Membranes

This table presents the inhibitory constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the CysLT1 receptors in a competitive binding assay with radiolabeled LTD4 ([3H]LTD4). A lower Ki value indicates a higher binding affinity.

CompoundKi (nM)Reference
This compound ~4000[1]
Montelukast0.18[2]
Zafirlukast0.014 (IC50)[3]
Pranlukast0.3 (IC50)[4]
ICI 198,6150.27[3]
PropranololNo significant binding[1][4][5]

Table 2: Functional Antagonism of Leukotriene D4-Induced Guinea Pig Trachea Contraction

This table displays the pA2 values, a measure of the potency of a competitive antagonist in a functional assay. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundpA2 ValueReference
This compound 7.3[1]
Montelukast9.3[2]
ZafirlukastNot explicitly found
Pranlukast7.0 (pKB)[4]
ICI 198,615Not explicitly found
PropranololNo significant antagonism[6][7][8][9]

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of radiolabeled leukotriene D4 ([3H]LTD4) and varying concentrations of the unlabeled test compound (e.g., this compound, control antagonists, or negative control).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism of LTD4-Induced Guinea Pig Trachea Contraction

Objective: To determine the functional potency (pA2) of test compounds in antagonizing LTD4-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a Krebs-Henseleit physiological salt solution. The trachea is cut into rings or spiral strips.

  • Organ Bath Setup: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams) for a period of time (e.g., 60-90 minutes), with periodic washing.

  • Cumulative Concentration-Response Curve to LTD4: A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contractile responses.

  • Antagonist Incubation: The tissues are washed to return to baseline tension. A fixed concentration of the test antagonist (e.g., this compound or a control compound) is then added to the organ bath and allowed to incubate for a specific period (e.g., 30-60 minutes).

  • Second Cumulative Concentration-Response Curve to LTD4: In the continued presence of the antagonist, a second cumulative concentration-response curve to LTD4 is generated.

  • Data Analysis: The concentration-response curves for LTD4 in the absence and presence of the antagonist are plotted. The dose ratio (the ratio of the EC50 of LTD4 in the presence of the antagonist to the EC50 in its absence) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The pA2 value is the x-intercept of the Schild regression line.

Mandatory Visualizations

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Mechanism of Antagonism LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to L648051 This compound L648051->CysLT1R Competitively Blocks

Caption: LTD4 Signaling Pathway and the Mechanism of this compound.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Guinea Pig Trachea Contraction Assay Membrane_Prep Prepare Guinea Pig Lung Membranes Incubation_Binding Incubate Membranes with [3H]LTD4 & Test Compound Membrane_Prep->Incubation_Binding Filtration Separate Bound & Free Ligand via Filtration Incubation_Binding->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Analysis_Binding Calculate Ki Value Counting->Analysis_Binding Trachea_Prep Isolate Guinea Pig Tracheal Rings/Strips Organ_Bath Mount in Organ Bath & Equilibrate Trachea_Prep->Organ_Bath LTD4_Curve1 Generate LTD4 Concentration-Response Curve Organ_Bath->LTD4_Curve1 Antagonist_Inc Incubate with Test Compound LTD4_Curve1->Antagonist_Inc LTD4_Curve2 Generate Second LTD4 Curve in Presence of Antagonist Antagonist_Inc->LTD4_Curve2 Analysis_Functional Calculate pA2 Value LTD4_Curve2->Analysis_Functional

Caption: Experimental Workflows for In Vitro Validation.

Compound_Comparison_Logic cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_outcomes Expected Outcomes for LTD4 Antagonist L648051 This compound Binding_Assay Receptor Binding Assay (Ki value) L648051->Binding_Assay Functional_Assay Functional Assay (pA2 value) L648051->Functional_Assay Positive_Controls Positive Controls (Montelukast, etc.) Positive_Controls->Binding_Assay Positive_Controls->Functional_Assay Negative_Control Negative Control (Propranolol) Negative_Control->Binding_Assay Negative_Control->Functional_Assay High_Affinity High Binding Affinity (Low Ki) Binding_Assay->High_Affinity This compound & Positive Controls No_Effect_Negative No Significant Binding or Antagonism (Negative Control) Binding_Assay->No_Effect_Negative Negative Control Potent_Antagonism Potent Functional Antagonism (High pA2) Functional_Assay->Potent_Antagonism This compound & Positive Controls Functional_Assay->No_Effect_Negative Negative Control

Caption: Logical Framework for Comparative Validation.

References

Comparative Binding Affinity of Thromboxane A2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of selective antagonists for the Thromboxane A2 receptor, providing key binding affinity data and experimental context for researchers in drug discovery and development.

This guide offers a comparative overview of the binding affinities of several prominent Thromboxane A2 (TXA2) receptor antagonists. While the initial query focused on L-648051, extensive searches yielded no publicly available binding data for a compound with this designation. Therefore, this guide presents data for other well-characterized TXA2 receptor antagonists to provide a valuable comparative resource.

The TXA2 receptor, a G-protein coupled receptor, plays a crucial role in platelet aggregation and vasoconstriction.[1][2] Consequently, antagonists of this receptor are of significant interest for the development of anti-thrombotic therapies.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, Kd) of several selective TXA2 receptor antagonists for the human platelet TXA2 receptor. This data has been compiled from various radioligand binding studies.

CompoundRadioligandPreparationBinding Affinity (nM)Reference
SQ 35,091 [3H]-SQ 29,548Human platelet membranesKd: 1.0 ± 0.1[3]
I-PTA-OH [125I]PTA-OHWashed human plateletsKd: 21 ± 5[2]
13-Azaprostanoic acid [3H] 13-APAHuman platelet membranesKd: 100 (high affinity site), 3500 (low affinity site)[1]
GR32191 U-46619Human plateletspA2: ~8.2[4]
R.68070 U-46619Human plateletspA2: ~5.4[4]
CV-4151 U-46619Human plateletspA2: ~4.8[4]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a representative protocol for a competitive binding assay using a radiolabeled antagonist.

Radioligand Binding Assay for TXA2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the TXA2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Human platelet membranes or cell membranes expressing the human TXA2 receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) TXA2 receptor antagonist with high affinity and specificity (e.g., [³H]-SQ 29,548).

  • Test Compounds: Unlabeled TXA2 receptor antagonists (including the compound of interest).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Platelet membranes are prepared from human blood by differential centrifugation.

  • Assay Setup: The assay is performed in microtiter plates. Each well contains:

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound.

    • A fixed amount of the membrane preparation.

    • Assay buffer to a final volume.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Thromboxane A2 Receptor Signaling Pathway

Activation of the TXA2 receptor by its endogenous ligand, thromboxane A2, initiates a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction. The diagram below illustrates the key steps in this pathway.

Thromboxane_A2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_Receptor TXA2 Receptor (TP) TXA2->TP_Receptor Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Response Platelet Activation & Aggregation Ca2->Platelet_Response PKC->Platelet_Response

Caption: Thromboxane A2 signaling pathway leading to platelet activation.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the typical workflow for determining the binding affinity of a compound for the TXA2 receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Platelet Membranes Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Prudent Disposal of L-648051: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the research chemical L-648051 is a critical aspect of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potentially hazardous substance. This guide provides a comprehensive overview of the necessary precautions, personal protective equipment, and step-by-step procedures for the safe disposal of this compound waste, drawing upon established best practices for the management of novel chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid, liquid solution, or as waste), the use of appropriate personal protective equipment is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If handling outside a fume hood, consult your institution's Environmental Health and Safety (EHS) office for respirator requirements.To prevent inhalation of powders or aerosols.[1]

Waste Segregation and Handling

Proper segregation of waste streams is essential to prevent chemical reactions and to ensure compliant disposal.[2][3][4] All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2]

Waste Streams:

  • Solid Waste: Unused this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips).

  • Liquid Waste (Non-Halogenated): Solutions of this compound in non-halogenated solvents (e.g., DMSO, ethanol).

  • Liquid Waste (Halogenated): Solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform).

  • Aqueous Waste: Cell culture media or other aqueous solutions containing this compound. Do not dispose of aqueous solutions containing this compound down the drain .[4]

  • Sharps Waste: Needles, syringes, or any sharp objects contaminated with this compound.[5]

Containers should be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] Use secondary containment to prevent spills.[4]

Disposal Procedures

1. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Ensure the container is kept securely closed.

2. Liquid Waste Disposal:

  • Segregate liquid waste based on the solvent type (non-halogenated, halogenated, or aqueous) into separate, clearly labeled hazardous waste containers.[4]

  • Never mix incompatible waste streams.[4]

3. Sharps Waste Disposal:

  • Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container for chemical contamination.[5]

  • Do not overfill the sharps container.[5]

4. Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone).[3][4]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may also need to be collected depending on institutional policy.[4]

  • After triple rinsing, the glassware can typically be washed through normal laboratory procedures.

5. Waste Pickup:

  • Once a waste container is full, ensure it is securely sealed and properly labeled.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal in accordance with all local, regional, and national regulations.[4][6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Logistical Information for Handling L-648051

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for L-648051 was found in the public domain. The following guidance is based on general best practices for handling potent, biologically active research compounds and should be supplemented with information from the supplier and a formal risk assessment by qualified safety professionals. This compound is identified as a potent and selective leukotriene D4 antagonist, indicating significant biological activity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended.[1][2][3]

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) are essential. Gloves must be inspected before use and disposed of properly after handling the compound.[4]
Body Protection A lab coat or chemical-resistant apron should be worn. For operations with a higher risk of exposure, disposable coveralls are recommended.
Respiratory Protection For handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) or the use of a chemical fume hood is necessary to prevent inhalation.[4]

Operational Plan

A systematic workflow is critical for safely handling potent research compounds like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_waste Prepare Waste Containers gather_ppe->prep_waste weigh Weigh Compound in Fume Hood prep_waste->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Figure 1. Standard workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary PPE before beginning work.[2]

    • Prepare labeled, sealed waste containers for solid and liquid waste.

  • Handling:

    • When weighing the solid compound, do so within a chemical fume hood to prevent inhalation of dust.[4]

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Conduct all experimental procedures involving this compound within a designated and controlled area.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

    • Dispose of all waste, including contaminated PPE, in the designated hazardous waste containers.

    • Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly afterward.[4]

Disposal Plan

The disposal of this compound and associated waste must comply with local, state, and federal regulations for hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste containerCollect all contaminated solid waste, such as pipette tips, gloves, and weighing paper, in a designated container.
Liquid Waste Labeled, sealed hazardous waste containerCollect all solutions containing this compound in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Puncture-resistant sharps containerDispose of any contaminated needles or other sharps in a designated sharps container.

All waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.[5][6]

G spill spill evacuate_spill evacuate_spill spill->evacuate_spill notify_spill notify_spill evacuate_spill->notify_spill secure_spill secure_spill notify_spill->secure_spill cleanup_spill cleanup_spill secure_spill->cleanup_spill exposure exposure remove_clothing remove_clothing exposure->remove_clothing flush_area flush_area remove_clothing->flush_area seek_medical seek_medical flush_area->seek_medical provide_sds provide_sds seek_medical->provide_sds

Figure 2. Emergency response plan for this compound.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others and notify your supervisor.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and call emergency services.

  • For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent and place it in a sealed container for disposal.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

In all cases of exposure, seek medical advice and provide the medical professional with as much information as possible about the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-648051
Reactant of Route 2
L-648051

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.